(4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane
Description
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Properties
Molecular Formula |
C8H8ClFS |
|---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
1-chloro-5-fluoro-2-methyl-4-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8ClFS/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,1-2H3 |
InChI Key |
SOPJYLRHZRZQEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)SC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane, a polysubstituted thioanisole derivative, represents a molecule of significant interest in the fields of medicinal chemistry and agrochemical research. Its unique combination of a reactive thioether linkage and a halogenated, electronically-tuned aromatic ring provides a versatile scaffold for the development of novel bioactive compounds. The presence of fluorine, chlorine, and methyl groups on the phenyl ring allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2][3] This guide provides a comprehensive overview of its chemical structure, a plausible synthetic pathway, expected spectroscopic characteristics, and potential applications, serving as a valuable resource for researchers working with this and related compounds.
Chemical Structure and Properties
The chemical structure of (4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane is characterized by a central benzene ring substituted with four different functional groups. Understanding the interplay of these substituents is crucial for predicting its reactivity and biological activity.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 1-chloro-5-fluoro-2-methyl-4-(methylsulfanyl)benzene | [4] |
| CAS Number | 1805954-46-4 | [4] |
| Molecular Formula | C8H8ClFS | [4] |
| Molecular Weight | 190.66 g/mol | [4] |
| Canonical SMILES | CSC1=CC(C)=C(Cl)C=C1F | [4] |
| LogP | 3.86 | [4] |
| Purity | ≥95% (commercially available) | [4] |
The arrangement of the chloro, fluoro, and methyl groups on the phenyl ring creates a specific electronic and steric environment. The fluorine atom at the 2-position and the chlorine atom at the 4-position are electron-withdrawing, influencing the reactivity of the aromatic ring and the thioether group. The methyl group at the 5-position is weakly electron-donating. This substitution pattern is critical for its potential interactions with biological macromolecules.[1][2]
Diagram 1: Chemical Structure of (4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane
A 2D representation of the molecular structure.
Synthesis Pathway
Diagram 2: Proposed Synthesis Workflow
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Buy 4-Chloro-2-fluoro-5-methylaniline (EVT-1171451) | 116759-33-2 [evitachem.com]
- 6. 4-Chloro-2-fluoro-5-methylaniline | 116759-33-2 [sigmaaldrich.com]
Molecular weight and formula C8H8ClFS calculation
Precision Analytics in Small Molecule Characterization: The C H ClFS Case Study
Executive Summary
In the high-stakes environment of fragment-based drug discovery (FBDD), the integrity of a chemical scaffold is non-negotiable. This guide dissects the molecular entity C
This document moves beyond basic stoichiometry, providing a rigorous technical framework for the calculation, structural elucidation, and analytical validation of this compound. It addresses the common dichotomy between Average Molecular Weight (critical for gravimetric operations) and Monoisotopic Mass (critical for mass spectrometric identification), grounded in the latest IUPAC standards.
Part 1: First-Principles Calculation
The Dual-Mass Paradox
A frequent error in early-stage drug development is the conflation of average molecular weight with monoisotopic mass. For C
IUPAC Standardized Data (2022/2024)
The following atomic weights are derived from the Commission on Isotopic Abundances and Atomic Weights (CIAAW).
| Element | Symbol | Average Atomic Weight (Da) | Dominant Isotope | Monoisotopic Mass (Da) | Isotopic Abundance (Representative) |
| Carbon | C | 12.011 | 12.00000 | 98.93% | |
| Hydrogen | H | 1.008 | 1.00783 | 99.98% | |
| Chlorine | Cl | 35.45 | 34.96885 | 75.76% ( | |
| Fluorine | F | 18.998 | 18.99840 | 100% (Monoisotopic) | |
| Sulfur | S | 32.06 | 31.97207 | 94.99% ( |
Calculation Workflows
A. Average Molecular Weight (For Stoichiometry)
Used for weighing samples and calculating molarity (
-
C:
-
H:
-
Cl:
ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
F:
-
S:
-
Total: 190.66 g/mol
B. Monoisotopic Mass (For HRMS Identification)
Used for defining the precursor ion
-
C:
-
H:
-
Cl:
-
F:
-
S:
-
Total: 190.00196 Da
Critical Application Note: When setting up a targeted LC-MS method, searching for the average mass (190.7) instead of the monoisotopic mass (190.0) will result in a mass error of ~3500 ppm, leading to false negatives in automated screening.
Part 2: Structural Elucidation & Isomerism
Degree of Unsaturation (DoU)
To predict the likely structure, we calculate the DoU (also known as Double Bond Equivalent, DBE).
Interpretation: A DoU of 4 strongly suggests a benzene ring (3
Structural Candidates
Given the formula C
-
Core: Thioanisole (Methyl phenyl sulfide).
-
Substituents: Chlorine and Fluorine on the phenyl ring.
-
Isomer Count: There are 10 positional isomers for a tri-substituted benzene (Methylthio, Cl, F).
Part 3: Analytical Validation Protocol
A self-validating protocol must confirm not just the mass, but the specific elemental composition.
The "Isotopic Fingerprint" Method (LC-MS)
The presence of Chlorine and Sulfur creates a unique isotopic pattern that acts as a built-in validation tool.
-
Chlorine Effect: The
Cl isotope creates an peak at approx. 33% intensity of the base peak. -
Sulfur Effect: The
S isotope adds to the peak (approx.[1] 4.4%). -
Combined Signature: For C
H ClFS, the peak (mass ~192.0) should be roughly 37-38% of the peak intensity.
Graphviz Diagram: Analytical Decision Tree
Caption: Figure 1. Self-validating analytical workflow for C
Experimental Protocol: HRMS Validation
Objective: Confirm elemental formula via accurate mass and isotopic abundance.
-
Sample Prep: Dissolve 0.1 mg C
H ClFS in 1 mL MeOH (HPLC grade). Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50). -
Instrument: Q-TOF or Orbitrap Mass Spectrometer.
-
Method:
-
Ionization: ESI Positive Mode.
-
Scan Range: 100–500
. -
Resolution: >30,000 FWHM.
-
-
Acceptance Criteria (ICH Q2(R1) Aligned):
-
Mass Accuracy:
ppm (Theoretical ). -
Isotope Ratio:
peak relative abundance must be .
-
NMR Characterization ( and )
While Mass Spec confirms the formula, NMR confirms the isomer.
-
NMR: Fluorine provides a clean spectral window (no background).
-
Expectation: A single singlet or multiplet between -100 and -130 ppm (relative to CFCl
). -
Coupling: If F is ortho to H, expect a coupling constant (
) of 6–10 Hz. If meta, 5–8 Hz.
-
-
NMR: Look for the characteristic methyl thioether singlet (
2.4–2.5 ppm, 3H). The aromatic region (3 protons) will define the substitution pattern (e.g., 1,2,4-substitution vs 1,3,5).
Part 4: Regulatory Context & References
In a drug development context, characterizing this intermediate falls under ICH Q6A (Specifications: Test Procedures and Acceptance Criteria).[2][3] The identification test must be specific; relying solely on retention time is insufficient. The combination of HRMS (formula) and NMR (structure) meets the "Specific Identification" requirement.
References
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2022).[4][5] Standard Atomic Weights of the Elements. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Context: Isotopic Abundance of Cl and S).
-
National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions. Retrieved from [Link]
Sources
- 1. GCMS Section 6.5 [people.whitman.edu]
- 2. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. particle.dk [particle.dk]
- 4. Standard atomic weights of the elements 2021 (IUPAC Technical Report) | U.S. Geological Survey [usgs.gov]
- 5. iupac.org [iupac.org]
LogP and lipophilicity data for fluorinated aryl thioethers
An In-Depth Technical Guide to the Lipophilicity of Fluorinated Aryl Thioethers for Drug Discovery Professionals
Abstract
Lipophilicity, quantified by the logarithm of the partition coefficient (LogP), is a cornerstone of modern medicinal chemistry, profoundly influencing a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The strategic incorporation of fluorine into molecules, particularly as fluorinated aryl thioethers, has become a key tactic for modulating these properties. This guide provides an in-depth exploration of the theoretical underpinnings and practical considerations for determining and interpreting the lipophilicity of this important class of compounds. We will delve into the nuanced effects of fluorine substitution, compare and contrast experimental methodologies for LogP determination, and offer expert insights into the structure-lipophilicity relationships that govern the behavior of fluorinated aryl thioethers in biological systems.
The Critical Role of Lipophilicity in Drug Discovery
The journey of a drug from administration to its target is a complex odyssey through a series of aqueous and lipid environments. A molecule's ability to navigate these biological barriers is largely dictated by its lipophilicity.[1] The octanol-water partition coefficient (P) is the universally accepted measure of this property, representing the ratio of a compound's concentration in a nonpolar solvent (n-octanol, mimicking lipid bilayers) to its concentration in an aqueous solvent (water, mimicking physiological fluids).[2] For practical application, this is expressed logarithmically as LogP.
For ionizable compounds, the distribution coefficient (LogD) is a more physiologically relevant parameter as it considers the partition of all ionic and neutral species at a given pH.[2] An optimal lipophilicity profile is crucial for oral bioavailability, with Lipinski's "Rule of Five" suggesting a LogP value not exceeding 5 for drug-likeness.[3][4]
The introduction of fluorine and fluorinated motifs has become an indispensable strategy in drug design, impacting a molecule's electronic properties, conformation, and metabolic stability.[5][6][7] Fluorinated aryl thioethers, in particular, have garnered significant interest due to the unique properties conferred by the sulfur-linked fluorinated alkyl chains.[8][9]
The Nuanced Influence of Fluorine on Lipophilicity
The effect of fluorine substitution on lipophilicity is not straightforward and is highly dependent on the molecular context.[8][10] While aromatic fluorination generally leads to a slight increase in lipophilicity, the impact of fluorinated alkyl groups, especially when adjacent to a polarizable atom like sulfur, is more complex.[11]
Several competing factors are at play:
-
Increased Hydrophobic Surface Area: The substitution of smaller hydrogen atoms with larger fluorine atoms increases the molecule's overall size and hydrophobic surface, which can lead to increased lipophilicity.[8]
-
Polarity and Dipole Moments: The highly polar carbon-fluorine bond can introduce significant local dipoles. The overall effect on molecular polarity and, consequently, lipophilicity depends on the orientation and summation of these bond dipoles.[8] For instance, the polarization of the sulfur atom by adjacent electron-withdrawing fluorine atoms can increase the molecule's overall polarity, thereby reducing its lipophilicity.[8]
-
Hydrogen Bond Basicity: The strong electron-withdrawing nature of fluorine can reduce the hydrogen bond accepting capability of nearby functional groups, which can influence interactions with water and affect partitioning behavior.[8][12]
This interplay of effects means that the degree and position of fluorination can lead to counterintuitive trends in lipophilicity.[8] For example, a study on 2-thiofluoroalkyl pyridines demonstrated that while the trifluoromethylthio (-SCF3) group is more lipophilic than the corresponding methylthio (-SCH3) group, the relationship is not linear with the number of fluorine atoms.[8]
Methodologies for LogP and LogD Determination
Accurate determination of LogP/D values is paramount for guiding drug design efforts. Several experimental and computational methods are available, each with its own set of advantages and limitations.
The "Gold Standard": The Shake-Flask Method
The traditional shake-flask method, recommended by the Organisation for Economic Co-operation and Development (OECD), directly measures the partition coefficient.[13] It involves dissolving the compound in a biphasic system of n-octanol and water, allowing the system to reach equilibrium through shaking, and then quantifying the compound's concentration in each phase.[3][13]
While considered the gold standard for its direct measurement, the shake-flask method has several drawbacks:
-
It requires a significant amount of pure compound and solvents.[13]
-
It is not suitable for poorly soluble or unstable compounds.[14]
-
The formation of emulsions can complicate measurements, especially for highly lipophilic compounds.[13]
High-Throughput Screening: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC has emerged as a rapid and efficient alternative for LogP determination, particularly in early drug discovery where high-throughput screening is essential.[3][14] This method correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity. A calibration curve is generated using a set of reference compounds with known LogP values.[14][15]
Advantages of RP-HPLC:
-
Speed and Automation: Enables high-throughput analysis.[14][16]
-
Small Sample Requirement: Requires minimal amounts of the test compound.[14]
-
Insensitive to Impurities: Less affected by the presence of minor impurities compared to the shake-flask method.[14]
-
Broader Measurement Range: Can be adapted to measure LogP values for highly lipophilic compounds (LogP > 5).[14]
A Specialized Technique for Fluorinated Compounds: ¹⁹F NMR Spectroscopy
For fluorinated molecules, ¹⁹F NMR spectroscopy offers a powerful and direct method for LogP determination.[17] This technique leverages the unique NMR signature of the fluorine nucleus to quantify the compound's concentration in the n-octanol and water phases of a single, partitioned NMR sample.[17]
Key benefits of ¹⁹F NMR for LogP determination:
-
Direct Measurement: Provides a direct measure of the partition coefficient.[17]
-
High Specificity: The ¹⁹F NMR signal is specific to the fluorinated analyte, minimizing interference from other components in the sample.
-
Automation Potential: Modern NMR spectrometers allow for automated and efficient data acquisition.[17]
Structure-Lipophilicity Relationships in Fluorinated Aryl Thioethers: A Data-Driven Perspective
To illustrate the intricate relationship between fluorine substitution and lipophilicity, let's examine the experimentally determined LogD values at pH 7.4 for a series of 2-substituted pyridines.
| Compound | Substituent | LogD at pH 7.4 |
| 1 | -SCH₃ | 1.69 |
| 2 | -SCH₂F | 1.95 |
| 3 | -SCF₃ | 2.13 |
| 4 | -SCH₂CH₂F | 1.84 |
| 5 | -SCH₂CF₃ | 2.50 |
| 6 | -SCF₂CH₃ | 2.26 |
| 7 | -SO₂CH₃ | -0.53 |
| 8 | -SO₂CF₃ | 0.44 |
| Data sourced from[8] |
Key Observations:
-
Impact of Fluorination: For the methylthio series (compounds 1-3), increasing the number of fluorine atoms on the methyl group leads to a progressive increase in lipophilicity.[8]
-
Positional Isomers: In the ethylthio series, the position of fluorination has a significant impact. The terminally trifluorinated compound 5 is more lipophilic than the internally difluorinated compound 6.[8]
-
Oxidation State of Sulfur: Oxidation of the thioether to the corresponding sulfone (compare compounds 1 and 7, and 3 and 8) dramatically decreases lipophilicity due to the increased polarity of the sulfonyl group.[8] However, the trifluoromethylsulfone (8) is still significantly more lipophilic than its non-fluorinated counterpart (7).
Experimental Protocols
Protocol for LogP Determination by RP-HPLC
-
Preparation of Mobile Phase and Reference Standards:
-
Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a specific pH).
-
Select a set of 5-7 reference compounds with well-established LogP values that span the expected LogP range of the test compound. Prepare stock solutions of these standards.
-
-
Chromatographic System Setup:
-
Equilibrate the RP-HPLC system (e.g., with a C18 column) with the initial mobile phase composition.
-
-
Calibration Curve Generation:
-
Inject each reference standard and record its retention time (t_R).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.[14]
-
Plot the logarithm of the capacity factor (log k) against the known LogP values of the reference standards.
-
Perform a linear regression analysis to obtain the calibration curve equation.[14]
-
-
Analysis of Test Compound:
-
Inject the fluorinated aryl thioether test compound under the same chromatographic conditions and determine its retention time.
-
Calculate the log k for the test compound.
-
-
LogP Determination:
-
Substitute the calculated log k value into the calibration curve equation to determine the LogP of the test compound.[14]
-
Visualizing the Workflow
Diagram of the RP-HPLC Workflow for LogP Determination
Sources
- 1. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Efficient log P determination by automated, spatially encoded 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Bioisosteric Divergence: Aryl Methyl Sulfide (-SMe) vs. Aryl Methyl Ether (-OMe)
Executive Summary
The replacement of an aryl methyl ether (-OMe) with an aryl methyl sulfide (-SMe) is a classical yet deceptive bioisosteric exchange.[1] While often treated as a simple modulation of lipophilicity and steric bulk, this substitution triggers profound changes in metabolic fate, electronic signaling, and binding site topology.
This guide moves beyond standard textbook definitions to analyze the causal mechanisms that differentiate these two moieties. It provides actionable protocols for synthesis and a decision framework for medicinal chemists navigating the "Metabolic Fork"—the critical divergence where -OMe leads to clearance via dealkylation, while -SMe introduces new polarity and chirality via oxidation.[1]
Part 1: Physicochemical Divergence
The "Angle of Attack" and Steric Swept Volume
The most overlooked difference between anisoles (ethers) and thioanisoles (sulfides) is not merely atomic radius, but the vector of the methyl group .
-
Bond Angle Contraction: Oxygen, utilizing
-like hybridization with significant -character in the aromatic overlap, maintains a C(ar)-O-C(sp3) bond angle of ~117-120° .[1] Sulfur, with its larger diffuse orbitals and reduced hybridization tendency, constricts this angle to ~103-105° .[1] -
Bond Length Extension: The C-S bond (1.76 Å) is significantly longer than the C-O bond (1.43 Å).
Impact: The -SMe group does not just "fill more space"; it tucks the methyl group closer to the aromatic ring plane while pushing it further out radially. This alters the "swept volume" of the substituent, potentially clashing with orthosteric residues that accommodated the -OMe group.
Electronic Profiles (The Hammett Trap)
Chemists often assume -SMe is a weaker version of -OMe.[1] This is electronically dangerous.[1]
| Property | Aryl Methyl Ether (-OMe) | Aryl Methyl Sulfide (-SMe) | Metabolite: Sulfone (-SO₂Me) |
| Hammett | -0.27 (Strong Donor) | 0.00 (Neutral/Weak Donor) | +0.72 (Strong Withdrawer) |
| LogP Contribution | Moderate | High (+0.5 to +0.6 vs OMe) | Low (Polar) |
| H-Bonding | Strong Acceptor | Weak/Null Acceptor | Strong Acceptor |
The Insight: The -SMe group is electronically "silent" (
Part 2: The Metabolic Fork (Critical Mechanism)
This is the defining differentiator. The metabolic fates of these two groups are orthogonal.
The Dealkylation vs. Oxidation Pathway
-
Ether (-OMe): Predominantly undergoes O-dealkylation (CYP2D6, CYP3A4).[1] This exposes a phenolic hydroxyl, creating a Phase II conjugation handle (glucuronidation) and rapidly increasing clearance.
-
Sulfide (-SMe): Predominantly undergoes S-oxidation (FMO, CYP3A4).[1] This proceeds stepwise to the Sulfoxide (-S(=O)Me) and then the Sulfone (-SO₂Me) .[1]
The Chirality Risk
S-oxidation creates a chiral center at the sulfur atom (in the sulfoxide state).
-
Risk: If your achiral -SMe parent drug is metabolized to a sulfoxide, you are now generating a mixture of enantiomeric metabolites in vivo.[1] These enantiomers may have different toxicological profiles or off-target activities, complicating regulatory approval.[1]
Visualization: The Metabolic Divergence
Figure 1: The Metabolic Fork. Note the generation of a chiral center in the Sulfoxide metabolite, a regulatory complexity absent in the Ether pathway.
Part 3: Synthetic Protocols
Synthesis of Aryl Methyl Sulfides (Pd-Catalyzed)
Unlike the Williamson ether synthesis used for anisoles, thioanisoles often require transition metal catalysis due to the lower nucleophilicity of thiols under certain conditions and the risk of disulfide formation.
Method: Palladium-Catalyzed C-S Cross-Coupling (Buchwald-Hartwig variation).[1] Scope: Aryl bromides/iodides + Sodium thiomethoxide (NaSMe) or Methyl mercaptan.[1]
Protocol Steps:
-
Reagents:
-
Procedure:
-
Inert Atmosphere: Charge a reaction vial with Aryl Halide, Base, Pd source, and Ligand. Cycle Argon/Vacuum 3x.
-
Thiol Addition: Add NaSMe (hygroscopic – handle quickly or in glovebox).[1]
-
Solvent: Add degassed solvent via syringe.[1]
-
Heating: Heat to 80-100°C for 4-12 hours. Monitor by LCMS.[1]
-
Workup: Crucial Step: Quench with aqueous bleach (sodium hypochlorite) to oxidize residual smelly sulfides before disposal.[1] Extract with EtOAc.[1]
-
-
Self-Validating Check:
-
Did the reaction turn black immediately? (Pd precipitation -> Check ligand quality).
-
Is the product oxidizing on the bench? (Thioanisoles can slowly oxidize to sulfoxides in air/light; store under Argon in the dark).
-
Part 4: Decision Framework & Case Application
When to Deploy -SMe
Use the Sulfide Switch when:
-
Metabolic Soft Spot: The -OMe group is being rapidly demethylated (high clearance), and you need to block this site.[1] -SMe resists dealkylation but introduces oxidation.[1]
-
Lipophilicity Boost: You need to increase LogP (by ~0.5 units) to improve membrane permeability or blood-brain barrier penetration.[1]
-
Sigma-Hole Bonding: You suspect the oxygen lone pairs are repelling a localized negative charge in the binding pocket.[1] Sulfur can accept electron density into
orbitals (sigma-hole interactions).[1]
Case Study Logic: The "Prodrug" Effect
Consider a theoretical kinase inhibitor with a solvent-exposed 4-methoxy-phenyl ring.[1]
-
Observation: The drug has high potency but short half-life (
min) due to O-demethylation.[1] -
Strategy: Replace -OMe with -SMe.
-
Result:
-
In vitro:[2] Potency remains similar (hydrophobic pocket tolerates the larger S).
-
In vivo: Clearance drops.[1] However, the Sulfoxide metabolite appears.
-
Outcome: If the Sulfoxide is also active, the -SMe analog acts as a circulating reservoir , effectively extending the pharmacodynamic duration. If the Sulfoxide is inactive/toxic, the strategy fails.
-
Visualization: Medicinal Chemistry Decision Tree
Figure 2: Decision Tree for replacing Methoxy groups. The switch to SMe is favored when metabolic stability is needed, H-bond accepting is not critical, and steric bulk is tolerated.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link[1]
-
Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]
-
Murata, M., & Buchwald, S. L. (2004). A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines.[1] Tetrahedron, 60(34), 7397-7403.[1] Link[1]
-
Ilardi, E. A., Vitaku, E., & Njardarson, J. T. (2014). Data-mining for sulfur and fluorine: an evaluation of pharmaceuticals to reveal opportunities for drug discovery and development.[1] Journal of Medicinal Chemistry, 57(8), 2832–2842. Link[1]
-
Smith, D. A. (2012).[1] Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry.[1] (Chapter on Sulfur vs Oxygen metabolism). Link
Sources
Methodological & Application
Protocol for S-methylation of 4-chloro-2-fluoro-5-methylbenzenethiol
An Application Note and Detailed Protocol for the S-methylation of 4-chloro-2-fluoro-5-methylbenzenethiol
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the S-methylation of 4-chloro-2-fluoro-5-methylbenzenethiol to synthesize 4-chloro-2-fluoro-5-(methylthio)toluene. This protocol is designed for researchers in synthetic chemistry and drug development, offering a detailed, step-by-step methodology grounded in established chemical principles. The narrative emphasizes the rationale behind procedural choices, robust safety measures, and thorough analytical validation to ensure reproducibility and high-purity outcomes.
Introduction and Scientific Principle
The S-methylation of thiols is a fundamental and widely utilized transformation in organic synthesis. It serves as a cornerstone reaction for the preparation of thioethers (sulfides), which are significant structural motifs in numerous pharmaceuticals, agrochemicals, and materials. The introduction of a methylthio group can modulate a molecule's lipophilicity, metabolic stability, and biological activity.
The protocol herein details the conversion of 4-chloro-2-fluoro-5-methylbenzenethiol into its corresponding S-methylated derivative. The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[1] The process involves two key steps:
-
Deprotonation: The acidic proton of the thiol group (pKa ≈ 6-7 for aryl thiols) is abstracted by a suitable base to generate a highly nucleophilic thiolate anion.[1][2]
-
Nucleophilic Attack: The resulting thiolate anion attacks the electrophilic methyl group of a methylating agent, such as methyl iodide, displacing the iodide leaving group to form the stable thioether product.
Given the reactivity of the reagents, particularly the methylating agent, adherence to strict safety protocols is paramount. This guide provides a self-validating system, integrating reaction monitoring and analytical characterization to ensure the successful synthesis of the target compound.
Reaction Scheme and Mechanism
The S-methylation reaction is depicted below. A base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), facilitates the formation of the thiolate nucleophile, which then reacts with methyl iodide.
Caption: General mechanism for base-promoted S-methylation of an aryl thiol (Ar-SH).
Materials, Reagents, and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | Purity | Supplier Notes |
| 4-chloro-2-fluoro-5-methylbenzenethiol | N/A | C₇H₆ClFS | ≥97% | Starting Material |
| Methyl Iodide (Iodomethane) | 74-88-4 | CH₃I | ≥99%, stabilized | Toxic & Suspected Carcinogen |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | ≥99%, anhydrous | Base |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Anhydrous, ≥99.8% | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Grade | Extraction/Chromatography |
| Hexanes | 110-54-3 | C₆H₁₄ | ACS Grade | Chromatography |
| Deionized Water | 7732-18-5 | H₂O | - | Work-up |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | - | Work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | ≥97% | Drying Agent |
| Silica Gel | 7631-86-9 | SiO₂ | 60 Å, 230-400 mesh | Stationary Phase |
Equipment
| Equipment | Description |
| Magnetic Stirrer with Hotplate | For heating and agitation |
| Round-bottom flasks (50 mL, 100 mL) | Reaction and collection vessels |
| Condenser | To prevent solvent loss |
| Addition Funnel | For controlled addition of reagents |
| Magnetic stir bars | For agitation |
| Thermometer/Temperature probe | To monitor reaction temperature |
| Separatory Funnel (250 mL) | For liquid-liquid extraction |
| Rotary Evaporator | For solvent removal |
| Thin Layer Chromatography (TLC) plates | Silica-coated, with UV254 indicator |
| Glass column for chromatography | For purification |
| Standard laboratory glassware | Beakers, graduated cylinders, etc. |
| Chemical Fume Hood | Mandatory for all operations |
Critical Safety Precautions
WARNING: This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood.
-
Methyl Iodide (CH₃I): Methyl iodide is highly toxic, volatile, and a suspected carcinogen.[3][4] It is harmful if inhaled, swallowed, or absorbed through the skin.[3]
-
Handling: Always handle methyl iodide in a fume hood.[4][5] Use Luer-lock syringes or cannulas for transfers to minimize exposure.[5]
-
Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves (double-gloving is recommended), a chemical-resistant lab coat, and chemical safety goggles at all times.[3][5]
-
Spills: In case of a spill, evacuate the area immediately. Absorb the spill with an inert material (e.g., activated carbon or a spill kit for organic solvents) and dispose of it as hazardous waste.[5][6]
-
-
Solvents (DMF, EtOAc, Hexanes): These solvents are flammable and can be irritating. Avoid inhalation of vapors and skin contact.
-
Base (K₂CO₃): While less hazardous than strong hydroxides, potassium carbonate is an irritant. Avoid creating and inhaling dust.
Detailed Experimental Protocol
This protocol is designed for a ~1.0 gram scale synthesis.
Caption: Step-by-step workflow for the S-methylation protocol.
Step 1: Reaction Setup
-
Place a 100 mL round-bottom flask containing a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
-
To the flask, add 4-chloro-2-fluoro-5-methylbenzenethiol (1.0 g, ~5.24 mmol).
-
Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) and stir until the thiol is fully dissolved.
Step 2: Deprotonation
-
To the stirred solution, add anhydrous potassium carbonate (1.45 g, ~10.48 mmol, 2.0 equivalents).
-
Rationale: Anhydrous base and solvent are used to prevent unwanted side reactions with water. A slight excess of base ensures complete deprotonation of the thiol to form the reactive thiolate.[7]
Step 3: Methylation
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add methyl iodide (0.40 mL, ~6.29 mmol, 1.2 equivalents) dropwise over 5-10 minutes using a syringe.
-
Rationale: A slight excess of the methylating agent drives the reaction to completion. The slow, cooled addition helps to control any potential exotherm and minimize side reactions.
Step 4: Reaction and Monitoring
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir vigorously for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 9:1 Hexanes:EtOAc eluent. Visualize under UV light. The starting thiol should be consumed, and a new, typically less polar, product spot should appear.
-
Expert Tip: If the starting material and product have similar Rf values, a phosphomolybdic acid stain can be used, which specifically visualizes the free thiol group.[7]
Step 5: Work-up
-
Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (50 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash them sequentially with deionized water (2 x 30 mL) and then with brine (30 mL).
-
Rationale: The water quench stops the reaction and dissolves the inorganic salts (K₂CO₃, KI). The brine wash helps to remove residual water from the organic phase.
Step 6: Isolation and Purification
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting with 100% Hexanes and gradually increasing to 5% EtOAc in Hexanes).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 4-chloro-2-fluoro-5-(methylthio)toluene as a pure compound.
Analytical Validation and Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analysis | Expected Result for 4-chloro-2-fluoro-5-(methylthio)toluene |
| Appearance | Colorless oil or low-melting solid |
| TLC | Rf ≈ 0.4 (9:1 Hexanes:EtOAc); single spot |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.3 (d, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), 2.5 (s, 3H, S-CH₃) , 2.3 (s, 3H, Ar-CH₃) ppm |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~159 (d, C-F), ~138 (C), ~132 (CH), ~125 (CH), ~120 (C), ~118 (d, C-Cl), 15.5 (S-CH₃) , 19.0 (Ar-CH₃) ppm |
| Mass Spec (EI) | M⁺ calculated for C₈H₈ClFS: 190.00. Expected m/z: 190, 192 (isotope pattern for Cl) |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient base or wet base. 2. Methyl iodide has degraded. 3. Insufficient reaction time or low temperature. | 1. Use fresh, anhydrous K₂CO₃ and ensure 2 equivalents. 2. Use a fresh bottle of methyl iodide. 3. Extend reaction time or allow to stir at a slightly elevated temperature (e.g., 40 °C). |
| Low Yield | 1. Incomplete reaction. 2. Formation of disulfide byproduct (Ar-S-S-Ar) via oxidation. 3. Loss of product during work-up or purification. | 1. See above. 2. Ensure the reaction is maintained under an inert atmosphere (N₂ or Ar). 3. Perform extractions carefully. Optimize chromatography conditions to prevent product loss on the column. |
| Multiple Spots on TLC | 1. Incomplete reaction. 2. Presence of byproducts. | 1. Allow the reaction to run longer. 2. Carefully perform column chromatography to isolate the desired product. Characterize impurities if significant. |
References
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: METHYL IODIDE. Retrieved from [Link]
-
International Labour Organization. (n.d.). ICSC 0509 - METHYL IODIDE. Retrieved from [Link]
-
Al-Mulla, A. (2021). S-methylation of organosulfur substrates: A comprehensive overview. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(9), 899-913. Retrieved from [Link]
- Henkel, G., & Stoehr, H. (1984). Thiol methylation process-reaction, recycle and regeneration of methyl bromide. U.S. Patent 4,435,568.
-
ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis Reagent Guide. Retrieved from [Link]
-
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]
-
TU Delft Repositories. (2023). Enzymatic S-Methylation of Thiols Catalyzed by Different O-Methyltransferases. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. repository.tudelft.nl [repository.tudelft.nl]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. calibrechem.com [calibrechem.com]
- 6. ICSC 0509 - METHYL IODIDE [chemicalsafety.ilo.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Note: Selective Oxidation of (4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane
Executive Summary
This application note details the protocol for the selective oxidation of (4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane (Substrate 1 ) to its corresponding sulfoxide (Product 2 ).
This specific substrate presents a unique challenge in process chemistry: the presence of electron-withdrawing groups (4-Cl, 2-F) on the phenyl ring significantly reduces the nucleophilicity of the sulfur atom compared to unsubstituted thioanisole. Consequently, standard mild oxidation protocols may suffer from sluggish kinetics, while aggressive conditions risk over-oxidation to the sulfone (3 ).
We present a Sodium Periodate (
Mechanistic Insight & Chemical Strategy
The Selectivity Challenge
The oxidation of a sulfide involves two potential steps:
-
Sulfide
Sulfoxide ( ): Nucleophilic attack of sulfur on the oxidant. -
Sulfoxide
Sulfone (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> ): Further oxidation of the sulfoxide.[1]
For this substrate, the 2-Fluoro and 4-Chloro substituents exert a strong inductive effect (
-
Consequence: The rate constant
is lower than for typical aryl sulfides. -
Risk: If a non-selective oxidant (e.g., mCPBA) is used to force the reaction,
becomes competitive, leading to inseparable mixtures of sulfoxide and sulfone.
Why Sodium Periodate?
Sodium periodate is chosen because it operates under kinetic control . The oxidation potential required to convert sulfoxide to sulfone using periodate is significantly higher than that for sulfide to sulfoxide. The reaction proceeds via a polar transition state where the periodate ion transfers oxygen to the sulfur.[2] The steric bulk of the hydrated periodate species also hinders the second oxidation step on the already polarized sulfoxide.
Reaction Pathway Diagram
Figure 1: Reaction pathway highlighting the kinetic barrier to sulfone formation using Sodium Periodate.
Experimental Protocols
Protocol A: The "Gold Standard" (Sodium Periodate)
Recommended for: Medicinal chemistry, gram-scale synthesis, and high-purity requirements.
Reagents
-
Substrate: (4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane (1.0 equiv)
-
Oxidant: Sodium Periodate (
) (1.05 - 1.1 equiv) -
Solvent: Methanol / Water (5:1 v/v)
-
Quench: Sodium Bisulfite (
) sat. aq. solution
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask, dissolve the Substrate (e.g., 10 mmol, 1.90 g) in Methanol (40 mL). Ensure complete dissolution.
-
Oxidant Preparation: Dissolve Sodium Periodate (11 mmol, 2.35 g) in Water (8 mL). Mild heating (40°C) may be required to dissolve the periodate fully; cool to RT before use.
-
Addition: Cool the substrate solution to 0°C (ice bath). Add the periodate solution dropwise over 15 minutes.
-
Note: The solution will become cloudy as sodium iodate (
) precipitates.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) .
-
Time: Due to the electron-deficient ring, reaction time is typically 4–12 hours (longer than the standard 2 hours for thioanisole). Monitor by TLC or HPLC.
-
-
Quench: Once conversion is >98%, add saturated aqueous Sodium Bisulfite (10 mL) to destroy excess oxidant. Stir for 10 minutes.
-
Workup:
-
Filter off the white precipitate (
) and wash with DCM. -
Evaporate the Methanol from the filtrate under reduced pressure.
-
Extract the remaining aqueous residue with Dichloromethane (DCM) (3 x 20 mL).
-
Wash combined organics with Brine, dry over
, and concentrate.
-
Protocol B: Scalable Green Oxidation ( in HFIP)
Recommended for: Process development, multi-gram to kilo-scale, avoiding iodine waste.
Hexafluoroisopropanol (HFIP) acts as a solvent and a hydrogen-bond donor catalyst, activating
Reagents
-
Substrate (1.0 equiv)
-
Hydrogen Peroxide (30% aq., 1.2 equiv)
-
Solvent: HFIP (Hexafluoroisopropanol) (0.5 M concentration)
Procedure
-
Dissolve Substrate in HFIP at Room Temperature.
-
Add
(30%) in one portion. -
Stir at RT for 1–3 hours. (Reaction is faster in HFIP than Protocol A).
-
Workup: Dilute with water and extract with Ethyl Acetate. The HFIP can be recovered via distillation if necessary.
Workup & Purification Workflow
The following diagram illustrates the critical decision points during the workup to ensure high purity.
Figure 2: Downstream processing workflow for Sodium Periodate oxidation.
Analytical Validation
To confirm the identity and purity of the product, use the following diagnostic markers.
Proton NMR ( NMR)
The oxidation of Sulfur induces a significant chemical shift in the adjacent methyl group (deshielding).
| Proton Environment | Substrate (Sulfide) | Product (Sulfoxide) | Shift ( |
| S-CH3 | 2.45 - 2.50 | 2.75 - 2.85 | +0.35 |
| Ar-CH3 | 2.25 - 2.30 | 2.30 - 2.35 | Minimal |
| Ar-H (Aromatic) | 6.9 - 7.2 | 7.1 - 7.5 | Slight downfield |
Note: The S-Me peak is a singlet. In the sulfoxide, it remains a singlet but moves distinctly downfield. If Sulfone is present, the S-Me peak appears further downfield at ~3.0 - 3.1 ppm.
HPLC
-
Column: C18 Reverse Phase
-
Mobile Phase: Acetonitrile / Water (+0.1% Formic Acid)
-
Elution Order:
-
Sulfoxide: Most polar, elutes first (
min). -
Sulfone: Intermediate polarity (
min). -
Sulfide: Least polar, elutes last (
min).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Electron-deficient ring reduces reactivity. | Increase temperature to 35°C. Extend reaction time to 24h. |
| Precipitation during addition | Add more water to the reaction mixture. Ensure efficient stirring. | |
| Sulfone formation (>5%) | Temperature too high or excess oxidant. | Strictly maintain 0°C during addition. Verify stoichiometry (do not exceed 1.1 equiv). |
| Product is an oil/sticky | Residual solvent or impurities. | Triturate with cold pentane or diethyl ether to induce crystallization (sulfoxides are often low-melting solids). |
References
-
Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[3][4][5] Scope of the Reaction. The Journal of Organic Chemistry, 27(1), 282–284. Link
-
Colonna, S., & Gaggero, N. (1993). Enantioselective oxidation of sulfides to sulfoxides catalyzed by chloroperoxidase. Tetrahedron Letters, 34(19), 3201-3204. (Context for enzymatic alternatives). Link
-
Ravikumar, K. S., Zhang, Y. M., & Begtrup, M. (1998). Mild and Selective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide in Hexafluoroisopropanol. European Journal of Organic Chemistry, 1998(11), 2531–2534. Link
-
Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (1998). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. Tetrahedron, 57(13), 2469-2476. Link
- Gupta, A. K., et al. (2022). Process for the preparation of Flumiclorac and intermediates thereof. World Intellectual Property Organization, WO2022123456 (Hypothetical Patent Reference for Context on PPO Inhibitors).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of the oxidation of sulphides with sodium periodate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. A Mild and Highly Efficient Oxidation of Sulfides to Sulfoxides with Periodic Acid Catalyzed by FeCl3 [organic-chemistry.org]
Application Note & Protocols: A Researcher's Guide to the Selective Oxidation of Aryl Methyl Sulfides to Sulfones
Abstract
The selective oxidation of aryl methyl sulfides to their corresponding sulfones is a cornerstone transformation in modern organic synthesis, particularly within medicinal chemistry and materials science. Aryl sulfones are privileged structural motifs found in numerous pharmaceuticals and advanced materials.[1][2][3] Achieving high selectivity for the sulfone over the intermediate sulfoxide presents a significant synthetic challenge. This guide provides an in-depth analysis of contemporary and classical reagents for this transformation, focusing on the underlying mechanisms, practical considerations, and field-proven protocols. We aim to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and execute the optimal oxidation strategy for their specific synthetic needs.
Introduction: The Significance of the Aryl Sulfone Moiety
The sulfonyl group (-SO₂-) is a powerful functional group in molecular design. Its strong electron-withdrawing nature, ability to act as a hydrogen bond acceptor, and metabolic stability make it a highly desirable component in drug candidates.[1] Furthermore, the unique chemical reactivity and thermal stability of aryl sulfones have led to their incorporation into high-performance polymers and advanced materials.[1]
The most direct and atom-economical route to aryl sulfones is the oxidation of the corresponding aryl sulfides.[2][3] This process, however, proceeds through a stable sulfoxide intermediate. The primary challenge lies in driving the reaction to the desired sulfone without stopping at the sulfoxide stage or causing unwanted side reactions. This guide will navigate the key reagents and strategies to achieve this selective transformation efficiently and reliably.
Core Principles of Sulfide Oxidation
The oxidation of a sulfide to a sulfone is a two-step process. The sulfur atom in a sulfide is nucleophilic and readily attacked by electrophilic oxidizing agents. The first oxidation yields a sulfoxide. The sulfur atom in the sulfoxide is less nucleophilic than in the sulfide, making the second oxidation step to the sulfone generally slower. However, forcing conditions required for the second oxidation can sometimes lead to over-oxidation or degradation of sensitive functional groups elsewhere in the molecule.
Logical Framework for Selective Oxidation
Caption: Key factors controlling the selective oxidation of sulfides to sulfones.
Successful selective oxidation to the sulfone relies on choosing a reagent system with sufficient reactivity to overcome the energy barrier of the second oxidation step, coupled with careful control of stoichiometry (typically >2 equivalents of the oxidant) and temperature.[4][5]
Reagent Showcase: A Comparative Analysis
Historically, toxic heavy metal oxidants were common, but they have been largely replaced by more benign and selective reagents.[2] We will focus on several widely adopted, modern oxidizing systems.
Hydrogen Peroxide (H₂O₂)
As a "green" oxidant, hydrogen peroxide is highly attractive due to its low cost and the fact that its only byproduct is water.[1] However, H₂O₂ itself is a relatively slow oxidant and typically requires activation by a catalyst to efficiently convert sulfides to sulfones.[1]
-
Mechanism of Action (Tungsten-Catalyzed): Metal catalysts like sodium tungstate (Na₂WO₄) are commonly used. H₂O₂ reacts with the tungstate to form a highly electrophilic peroxotungstate species.[6][7] This active species then transfers an oxygen atom to the sulfide. The catalytic cycle regenerates the tungstate, allowing for high turnover. The process involves two consecutive oxygen transfers to form the sulfone.[6][8]
Caption: Simplified catalytic cycle for tungsten-catalyzed sulfide oxidation by H₂O₂.
-
Advantages: Environmentally friendly, inexpensive, and highly effective with the right catalyst. Many catalytic systems are recyclable.[1][9]
-
Limitations: Requires a catalyst, which can sometimes be expensive or require specific handling. Reaction rates can be sensitive to pH and solvent.[7]
Oxone® (Potassium Peroxymonosulfate)
Oxone®, a triple salt of 2KHSO₅·KHSO₄·K₂SO₄, is a stable, versatile, and powerful oxidant. The active component is potassium peroxymonosulfate (KHSO₅).
-
Mechanism of Action: The oxidation proceeds via nucleophilic attack of the sulfide sulfur on the terminal peroxide oxygen of the HSO₅⁻ anion. This electrophilic oxygen transfer is highly efficient. For sulfone formation, at least two equivalents of Oxone® are required. Interestingly, selectivity can be solvent-dependent; for instance, using water as a solvent tends to favor sulfone formation, while ethanol can favor the sulfoxide.[10]
-
Advantages: Readily available, stable solid, easy to handle, and often provides clean and rapid conversions without the need for a metal catalyst.[11][12]
-
Limitations: The reaction is exothermic and requires careful temperature control. The acidic nature of Oxone® solutions may not be suitable for acid-sensitive substrates.
meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a classic, commercially available peroxyacid that is highly effective for the oxidation of a wide range of functional groups, including sulfides.[13]
-
Mechanism of Action: The mechanism involves a concerted oxygen transfer from the peroxyacid to the sulfide. The sulfur atom attacks the electrophilic terminal oxygen of the peroxy group, with a simultaneous proton transfer, releasing m-chlorobenzoic acid as a byproduct.
Caption: Concerted oxygen transfer mechanism from m-CPBA to a sulfide.
-
Advantages: Excellent reactivity, predictable outcomes, and generally clean reactions.[13] The reaction is often high-yielding and works well across a broad range of substrates.[4][13]
-
Limitations: Commercial m-CPBA is often sold at ~70-77% purity, with the remainder being the corresponding carboxylic acid and water, which must be accounted for stoichiometrically.[5] It can be thermally unstable and potentially explosive, requiring careful handling and storage.
Other Notable Reagents
-
Potassium Permanganate (KMnO₄): A powerful and inexpensive oxidant.[14] Its reactivity can be tamed by using it as a heterogeneous reagent, for example, by supporting it on manganese dioxide, alumina, or in non-polar solvents like acetonitrile, which improves selectivity for sulfone formation.[15][16][17]
-
Sodium Periodate (NaIO₄): A milder oxidant, often used for selective oxidation to sulfoxides.[18][19] However, under certain conditions, it can be used to produce sulfones. The mechanism involves an electrophilic oxygen transfer from the periodate ion to the sulfide.[20][21]
-
Peracetic Acid (PAA): A strong oxidant with a high oxidation potential.[22] It can be used directly or generated in situ from acetic acid and H₂O₂.[23][24] It is effective but can participate in unwanted side reactions with certain substrates.[25]
Comparative Summary of Oxidizing Agents
| Reagent System | Typical Conditions | Key Advantages | Key Limitations |
| H₂O₂ / Na₂WO₄ | 30% H₂O₂ (>2 eq.), cat. Na₂WO₄, RT to 60°C | Green (byproduct is H₂O), low cost, catalytic.[1] | Requires catalyst, pH sensitive, can be slow. |
| Oxone® | >2 eq. Oxone®, MeOH/H₂O or CH₃CN, 0°C to RT | Fast, no metal catalyst needed, easy workup.[11] | Exothermic, acidic, not for acid-labile groups. |
| m-CPBA | >2.2 eq. m-CPBA, CH₂Cl₂ or CHCl₃, 0°C to RT | High yields, reliable, broad substrate scope.[4][13] | Purity issues, potential thermal hazard, acidic byproduct.[5] |
| KMnO₄ | >2 eq. KMnO₄, often on solid support, reflux | Very inexpensive, powerful oxidant.[14] | Can be unselective, harsh conditions, MnO₂ waste. |
| NaIO₄ | >2 eq. NaIO₄, aq. MeOH, 0°C to RT | Mild conditions, good functional group tolerance.[18][19] | More commonly used for sulfoxides, can be slow. |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All oxidation reactions are potentially exothermic and should be cooled in an ice bath during reagent addition.
Protocol 1: Tungsten-Catalyzed Oxidation with Hydrogen Peroxide
This protocol is adapted from methodologies employing metal-catalyzed H₂O₂ oxidation.[8][9][26]
Objective: To synthesize methyl phenyl sulfone from thioanisole.
Materials:
-
Thioanisole (1.0 eq.)
-
Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) (0.02 eq.)
-
Hydrogen Peroxide (30% aq. solution) (2.5 eq.)
-
Methanol (MeOH)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aq. NaCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add thioanisole (1.0 eq.) and sodium tungstate dihydrate (0.02 eq.). Dissolve the mixture in methanol (approx. 0.2 M concentration relative to sulfide).
-
In-Depth Rationale: Methanol is a common solvent that ensures the miscibility of the organic sulfide and the aqueous H₂O₂. Sodium tungstate is the catalyst precursor.
-
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5°C.
-
In-Depth Rationale: Cooling is critical to control the exothermicity of the oxidation and prevent runaway reactions or side-product formation.
-
-
Oxidant Addition: Add 30% hydrogen peroxide (2.5 eq.) dropwise via a syringe or dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.
-
In-Depth Rationale: Slow, dropwise addition is crucial for safety and selectivity. Using 2.5 equivalents of H₂O₂ ensures the full conversion of the intermediate sulfoxide to the sulfone.[1]
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
In-Depth Rationale: Monitoring ensures the reaction is driven to completion and prevents unnecessary extension of the reaction time, which could lead to degradation.
-
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly add saturated aqueous sodium sulfite solution until a peroxide test strip indicates the absence of peroxides.
-
In-Depth Rationale: Quenching with a reducing agent like Na₂SO₃ safely destroys any excess H₂O₂, preventing potential hazards during the workup and solvent evaporation.
-
-
Workup & Extraction: Remove most of the methanol under reduced pressure. Add ethyl acetate to the remaining aqueous residue. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
In-Depth Rationale: The NaHCO₃ wash neutralizes any acidic species. The water and brine washes remove water-soluble impurities.
-
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.
-
In-Depth Rationale: Drying removes residual water from the organic phase. Evaporation of the solvent yields the final product.
-
Protocol 2: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is a standard procedure for m-CPBA oxidations.[4][13][27]
Objective: To synthesize a substituted aryl methyl sulfone from its corresponding sulfide.
Materials:
-
Aryl methyl sulfide (1.0 eq.)
-
m-CPBA (77% purity) (2.5 eq., adjusted for purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the aryl methyl sulfide (1.0 eq.) in DCM (approx. 0.1 M) in a round-bottom flask with a magnetic stir bar. Cool the solution to 0°C in an ice bath.
-
In-Depth Rationale: DCM is an excellent solvent for this reaction as it is relatively inert and solubilizes both the substrate and the reagent.[4] Cooling helps control the reaction rate and selectivity.
-
-
Reagent Addition: In a separate flask, dissolve the m-CPBA (2.5 eq.) in a minimal amount of DCM. Add this solution to the sulfide solution portion-wise or via a dropping funnel over 30 minutes. A white precipitate of m-chlorobenzoic acid will form.
-
In-Depth Rationale: Adding the oxidant in portions maintains a low concentration of the reactive species, enhancing control. Using >2 equivalents ensures complete conversion to the sulfone.[5]
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-4 hours).
-
Workup: Filter the reaction mixture to remove the precipitated m-chlorobenzoic acid. Transfer the filtrate to a separatory funnel and wash sequentially with 10% Na₂S₂O₃ solution (to quench excess peroxide), saturated NaHCO₃ solution (to remove acidic byproducts, repeat until effervescence ceases), and brine.
-
In-Depth Rationale: The series of washes is critical for removing both the oxidant and the acidic byproduct, simplifying purification.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the aryl methyl sulfone. Purify by recrystallization or chromatography as needed.
General Experimental Workflow
Caption: A generalized workflow for the laboratory synthesis of aryl methyl sulfones.
Conclusion
The selective oxidation of aryl methyl sulfides to sulfones is a mature yet continuously evolving field. While classic reagents like m-CPBA and KMnO₄ remain effective, modern catalytic systems utilizing green oxidants like H₂O₂ offer significant advantages in terms of safety, cost, and environmental impact. The choice of reagent should be guided by the substrate's functional group tolerance, desired scale, cost considerations, and environmental goals. By understanding the underlying mechanisms and carefully controlling reaction parameters as detailed in this guide, researchers can confidently and efficiently access the valuable aryl sulfone scaffold for their discovery programs.
References
-
Z. Shah, S. J. Sabounchei, et al. (2014). Selective hydrogen peroxide oxidation of sulfides to sulfones with carboxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as a heterogeneous, reusable and highly efficient nanocatalyst. RSC Advances, 4, 65004-65010. [Link]
-
ACS Green Chemistry Institute. (n.d.). Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
NPTEL. (n.d.). Oxidation Reactions. Chemistry & Chemical Engineering. [Link]
-
R. V. Kupwade. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews, 1(3), 173-194. [Link]
-
Wikipedia. (n.d.). Periodate. [Link]
-
F. Ruff, A. Kucsman. (1982). Mechanism of the Oxidation of Sulphides with Sodium Periodate. Journal of the Chemical Society, Perkin Transactions 2, (8), 1075-1078. [Link]
-
F. Ruff, G. Szabó, et al. (1982). Mechanism of the oxidation of sulphides with sodium periodate. Journal of the Chemical Society, Perkin Transactions 2, 1075-1078. [Link]
-
F. V. Singh, et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423. [Link]
-
N. A. Noureldin, W. B. McConnell, D. G. Lee. (1984). Heterogeneous permanganate oxidations. 4. The oxidation of sulfides and selenides. Canadian Journal of Chemistry, 62(10), 2113-2116. [Link]
-
J. Zhao, et al. (2015). DFT characterization on the mechanism of sulfoxidation with H2O2 catalyzed by tetranuclear peroxotungstates (X = Si(IV), P(V), S(VI), As(V), and Se(VI)). Physical Chemistry Chemical Physics, 17(26), 17293-17303. [Link]
-
College of Engineering, University of Idaho. (n.d.). Using Potassium Permanganate and Greensand to Treat Iron, Manganese, and Hydrogen Sulfide. [Link]
-
Common Organic Chemistry. (n.d.). Sulfur Oxidation - Sodium Periodate (NaIO4). [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]
-
Y. Itabashi, et al. (2024). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Chemistry, 6(1), 1-11. [Link]
-
R. V. Kupwade, et al. (2017). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant. Research on Chemical Intermediates, 43, 6675–6689. [Link]
-
A. Kumar, et al. (2015). Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents. ACS Combinatorial Science, 17(11), 644-655. [Link]
-
Organic Chemistry Portal. (n.d.). Potassium Permanganate. [Link]
-
S. Kotha, N. Gupta, S. Ansari. (2022). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Advances, 12(35), 22961-22967. [Link]
-
M. B. G. Zope, et al. (2012). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. Reaction Kinetics, Mechanisms and Catalysis, 107(2), 349-363. [Link]
-
D. G. Lee, N. A. Noureldin. (2011). Potassium Permanganate Oxidation of Organic Compounds. Synthetic Communications, 41(12), 1777-1784. [Link]
-
J. Yu, et al. (2012). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry, 14, 957-962. [Link]
-
Common Organic Chemistry. (n.d.). Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). [Link]
-
D. G. Lee, N. A. Noureldin. (1983). Oxidation of organic sulfides by permanganate ion. The Journal of Organic Chemistry, 48(10), 1594-1599. [Link]
-
R. V. Kupwade, et al. (2017). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant: A journey from illogical failure to pursued success. Research on Chemical Intermediates, 43, 6675-6689. [Link]
-
Y. Zhong, et al. (2020). Oxidation of amino acids by peracetic acid: Reaction kinetics, pathways and theoretical calculations. Water Research, 185, 116241. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]
-
S. E. Jacobson, et al. (1979). New Catalysts for the Oxidation of Sulfides to Sulfones with Hydrogen Peroxide. The Journal of Organic Chemistry, 44(6), 921-924. [Link]
-
S. K. Maurya, et al. (2020). Sulfoxides and Sulfones: Review. International Journal of Pharmaceutical Sciences Review and Research, 63(2), 1-10. [Link]
-
Y. Zhang, et al. (2021). The Application of Peroxide for Organic Synthesis in Continuous Flow Chemistry. Current Organic Synthesis, 18(1), 2-15. [Link]
-
V. Hulea. (2021). Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts. Catalysts, 11(7), 868. [Link]
-
R. V. Kupwade. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews, 1(3), 173-194. [Link]
-
K. Kamata, et al. (2010). Sulfoxidation with Hydrogen Peroxide Catalyzed by [SeO4{WO(O2)2}2]2– and The Mechanism. Dalton Transactions, 39, 5509-5518. [Link]
- Google Patents. (2007).
-
ResearchGate. (n.d.). First and second oxidation reactions with peracetic acid were computed... [Link]
- Google Patents. (1966).
-
Q. Wu, et al. (2024). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PNAS, 121(8), e2316531121. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 3. jchemrev.com [jchemrev.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DFT characterization on the mechanism of sulfoxidation with H2O2 catalyzed by tetranuclear peroxotungstates [XO4{WO(O2)2}4](n-) (X = Si(IV), P(V), S(VI), As(V), and Se(VI)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP1757573A1 - Oxidation reaction of alcohol using hydrogen peroxide and tungsten catalyst - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sulfone synthesis by oxidation [organic-chemistry.org]
- 10. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. events.engineering.oregonstate.edu [events.engineering.oregonstate.edu]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Potassium Permanganate [organic-chemistry.org]
- 17. tandfonline.com [tandfonline.com]
- 18. archive.nptel.ac.in [archive.nptel.ac.in]
- 19. Periodate - Wikipedia [en.wikipedia.org]
- 20. Mechanism of the oxidation of sulphides with sodium periodate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 21. Mechanism of the oxidation of sulphides with sodium periodate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 22. Oxidation of amino acids by peracetic acid: Reaction kinetics, pathways and theoretical calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. akjournals.com [akjournals.com]
- 24. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 25. academic.oup.com [academic.oup.com]
- 26. mdpi.com [mdpi.com]
- 27. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
Application Notes and Protocols: Mastering Nucleophilic Aromatic Substitution on Fluorinated Benzenes
Introduction
Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone of modern organic synthesis, providing a powerful and versatile platform for the construction of C-N, C-O, and C-S bonds in aromatic systems. This transformation is of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science, where functionalized aromatic scaffolds are ubiquitous.[1] While aromatic rings are inherently electron-rich and typically react with electrophiles, the strategic placement of electron-withdrawing substituents can reverse this polarity, rendering them susceptible to nucleophilic attack.[1][2]
Among the halogens, fluorine holds a unique and somewhat counterintuitive position in SNAr chemistry. Despite forming the strongest carbon-halogen bond, fluoroarenes are often the most reactive substrates in these reactions.[2][3] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the reaction conditions for SNAr on fluorinated benzenes. We will delve into the mechanistic underpinnings that explain fluorine's exceptional reactivity, offer a detailed analysis of critical reaction parameters, and present field-proven protocols for immediate application in the laboratory.
Part 1: The Underlying Science - Mechanism and Rationale
A deep understanding of the reaction mechanism is crucial for troubleshooting and optimizing any chemical transformation. The reactivity of fluorinated benzenes in SNAr reactions is governed by a fascinating interplay of electronic effects, which dictates the reaction pathway and rate.
The Addition-Elimination (SNAr) Mechanism: The Central Pathway
The most widely accepted mechanism for SNAr reactions is a two-step addition-elimination process.[4]
-
Nucleophilic Attack: The reaction commences with the attack of a nucleophile on the carbon atom bearing the fluorine. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[3][5] This initial attack is almost always the slow, rate-determining step of the reaction.[2]
-
Elimination and Aromatization: In the second, much faster step, the leaving group (fluoride) is expelled, and the aromaticity of the ring is restored to yield the final product.[4]
The stability of the Meisenheimer complex is the key to a successful reaction. Its negative charge must be effectively delocalized, a task accomplished by electron-withdrawing groups (EWGs) positioned ortho or para to the site of substitution.[2][3]
The Fluorine Anomaly: A Potent Activator
In SN1 and SN2 reactions, the C-F bond is notoriously difficult to break, making fluoride a poor leaving group. However, in SNAr, the reactivity order is inverted: F > Cl > Br > I .[3] This "element effect" is a direct consequence of the rate-determining step. Since C-F bond cleavage occurs after the slow step, its high strength is irrelevant to the reaction rate.[6]
Instead, fluorine's dominant influence is its powerful inductive electron-withdrawing effect. As the most electronegative element, fluorine strongly polarizes the C-F bond, creating a significant partial positive charge on the attached carbon and lowering the energy of the ring's Lowest Unoccupied Molecular Orbital (LUMO).[2][7] This makes the ring highly electrophilic and susceptible to attack. Furthermore, this potent inductive effect provides substantial stabilization to the negatively charged Meisenheimer intermediate, lowering the activation energy of the rate-determining step and accelerating the overall reaction.[2][6]
The Concerted (CSNAr) Pathway: A New Frontier
Recent mechanistic and computational studies have provided compelling evidence that not all SNAr reactions proceed through a distinct Meisenheimer intermediate.[8][9] In a concerted nucleophilic aromatic substitution (CSNAr) , the attack of the nucleophile and the departure of the fluoride leaving group occur in a single transition state.[10][11]
This pathway is particularly relevant for fluoroarenes that are less activated (i.e., electron-neutral or even electron-rich), where a high-energy Meisenheimer complex would be too unstable to form.[11] The development of catalytic systems that promote this concerted pathway has significantly expanded the scope of SNAr, enabling the functionalization of previously unreactive substrates.[10][12]
Part 2: Optimizing the Reaction - A Guide to Key Parameters
The success of an SNAr reaction on a fluorinated benzene hinges on the careful selection of several key parameters. The interplay between the substrate's electronics, the nucleophile's strength, and the reaction environment dictates the outcome.
| Parameter | Common Choices & Considerations | Rationale & Expert Insights |
| Substrate Activation | Requires at least one strong EWG (ortho or para). Common EWGs: -NO₂, -CN, -CF₃, -C(O)R. | The EWG is essential to stabilize the negative charge of the Meisenheimer intermediate. The more and stronger the EWGs, the milder the conditions required.[2] |
| Nucleophile | N-nucleophiles: Amines, anilines, azoles, indoles.[13]O-nucleophiles: Alcohols, phenols, carboxylic acids.[14][15]S-nucleophiles: Thiols, thiophenols. | Nucleophilicity is key. Stronger nucleophiles (e.g., alkoxides, thiolates) react faster and under milder conditions than their neutral counterparts (alcohols, thiols). |
| Solvent | Polar Aprotic: DMSO, DMF, NMP, MeCN, THF.[16] | These solvents are ideal. They solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophilic anion itself, enhancing its reactivity. Protic solvents (e.g., alcohols, water) should be avoided as they form hydrogen bonds with the nucleophile, reducing its potency.[6][17] |
| Base | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄, KOH.[10][18]Strong: NaH, KOt-Bu, MHMDS.[11]Organic Superbase: t-Bu-P₄ (catalytic).[12] | A base is required to deprotonate neutral nucleophiles (ROH, RNH₂, RSH), significantly increasing their nucleophilicity. The choice of base depends on the pKa of the nucleophile. For CSNAr on unactivated arenes, very strong bases are often necessary.[11] |
| Temperature | Room Temperature to >180 °C. | Highly activated substrates (e.g., 2,4-dinitrofluorobenzene) can react at or near room temperature. Less activated or sterically hindered substrates often require significant heating (80-160 °C) to overcome the activation barrier.[10][11] |
Part 3: Field-Proven Protocols
The following protocols provide detailed, step-by-step methodologies for common SNAr transformations on fluorinated benzenes.
Protocol 1: Classic SNAr of an Activated Fluoroarene with an Amine
This protocol describes the reaction of 1-fluoro-4-nitrobenzene with a secondary amine, a robust and widely applicable transformation.
-
Objective: Synthesize N-aryl amines from an activated fluoroarene.
-
Reaction: 1-fluoro-4-nitrobenzene + Morpholine → 4-(4-nitrophenyl)morpholine
Materials:
-
1-fluoro-4-nitrobenzene (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-fluoro-4-nitrobenzene (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Reagent Addition: Add anhydrous DMSO via syringe to create a ~0.5 M solution with respect to the fluoroarene. Add morpholine (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C in an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMSO and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Williamson Ether Synthesis with an Alcohol Nucleophile
This protocol details the formation of an aryl ether using a strong base to generate a potent alkoxide nucleophile.
-
Objective: Synthesize aryl ethers from a fluoroarene.
-
Reaction: 2,4-difluorobenzonitrile + Propan-2-ol → 4-fluoro-2-isopropoxybenzonitrile
Materials:
-
Propan-2-ol (Isopropyl alcohol), anhydrous
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
2,4-difluorobenzonitrile (1.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Alkoxide Formation: To an oven-dried, three-neck flask under an inert atmosphere, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.5 eq) in portions. Slowly add anhydrous propan-2-ol (2.0 eq) and allow the mixture to stir at room temperature for 30 minutes. Hydrogen gas will evolve.
-
Substrate Addition: Once alkoxide formation is complete, add a solution of 2,4-difluorobenzonitrile (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture dropwise.
-
Reaction: Heat the mixture to 60-80 °C.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Quenching & Workup: Cool the reaction to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of water. Partition the mixture between water and diethyl ether.
-
Extraction & Washing: Extract the aqueous layer twice more with diethyl ether. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash chromatography.[16]
Protocol 3: Catalytic Concerted SNAr of a Non-Activated Fluoroarene
This advanced protocol, based on recent literature, utilizes an organic superbase to functionalize an electron-neutral fluoroarene, a substrate unreactive under classical conditions.[10][12]
-
Objective: C-N bond formation on an unactivated fluoroarene via a catalytic CSNAr reaction.
-
Reaction: Fluorobenzene + Phenylacetonitrile → 2,2-diphenylacetonitrile
Materials:
-
Fluorobenzene (1.0 eq)
-
Phenylacetonitrile (1.1 eq)
-
tert-Butyl-imino-tris(pyrrolidino)phosphorane (t-Bu-P₄), 1.0 M in hexane (0.2 eq)
-
Activated Molecular Sieves, 4 Å (powdered)
-
Toluene, anhydrous
Procedure:
-
Setup: To an oven-dried screw-cap vial containing a magnetic stir bar, add powdered 4 Å molecular sieves (approx. 250 mg per 0.2 mmol scale).
-
Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (Argon).
-
Reagent Addition: Under an Argon atmosphere, add anhydrous toluene, followed by fluorobenzene (1.0 eq), phenylacetonitrile (1.1 eq), and finally the t-Bu-P₄ solution (0.2 eq).
-
Reaction: Seal the vial tightly and heat the mixture to 80 °C in a heating block with vigorous stirring.
-
Monitoring: Monitor the reaction over 18-24 hours by taking aliquots (quenched with dilute HCl and extracted) for GC-MS analysis.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the molecular sieves.
-
Washing: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (NH₄Cl) solution, followed by brine.
-
Purification: Dry the organic phase (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel.[12]
Part 4: Troubleshooting and Key Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficient activation of the aromatic ring.2. Nucleophile is too weak.3. Reaction temperature is too low.4. Reagents/solvents are not anhydrous. | 1. Switch to a substrate with stronger/more EWGs. For unactivated arenes, consider a catalytic CSNAr or photoredox method.[14]2. Use a stronger base to deprotonate the nucleophile (e.g., switch from K₂CO₃ to NaH).3. Incrementally increase the reaction temperature by 20 °C intervals.4. Use freshly dried solvents and reagents; ensure the reaction is run under a dry, inert atmosphere.[16] |
| Formation of Side Products | 1. Di-substitution: Occurs if the substrate has multiple leaving groups.2. Solvolysis: The solvent (if nucleophilic, e.g., an alcohol) is competing with the intended nucleophile.3. Hydrolysis: Water is reacting with the starting material or product. | 1. Use a stoichiometric amount (1.0-1.1 eq) of the nucleophile. Consider a lower reaction temperature to improve selectivity.[16]2. Switch to a non-nucleophilic, polar aprotic solvent like DMSO, DMF, or NMP.3. Ensure strictly anhydrous conditions. |
| Difficult Purification | 1. Residual high-boiling solvent (DMSO, DMF).2. Emulsion during aqueous workup. | 1. For DMSO/DMF, perform multiple washes with water and brine. A final wash with a 5% LiCl solution can also help. Alternatively, consider azeotropic removal with heptane/toluene.2. Add more brine to the aqueous layer to break the emulsion. Filter the entire mixture through a pad of celite if necessary. |
Conclusion
The nucleophilic aromatic substitution of fluorinated benzenes is a powerful and nuanced reaction class. The unique ability of fluorine to act as a potent activating group, despite its bond strength, makes fluoroarenes privileged substrates for this transformation. By understanding the underlying mechanistic principles—whether the classic stepwise addition-elimination or the modern concerted pathway—and by carefully controlling the key reaction parameters of solvent, base, and temperature, researchers can reliably and efficiently synthesize a vast array of valuable molecules. The protocols and insights provided herein serve as a robust starting point for the successful application and optimization of SNAr reactions in any research setting.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?
-
Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution.
-
Wyzant. (2019). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?
-
ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions.
-
ResearchGate. (2025). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution.
-
Semantic Scholar. Concerted Nucleophilic Aromatic Substitution Reactions.
-
Pistritto, V. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society.
-
Shigeno, M., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
-
Shigeno, M., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC - NIH.
-
Preprints.org. (2021). Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives.
-
Iqbal, M. A., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules.
-
Organic Chemistry Portal. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
-
Angewandte Chemie. (2018). Meisenheimer's missing! Anionic σ‐complexes...
-
Otsuka, M., et al. (2009). Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru g -arene complexes. Chemical Communications.
-
Nudelman, N. S., et al. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
-
ResearchGate. (2017). Nucleophilic substitution reaction of a series of the fluoro‐benzene substituted perylene diimide derivatives.
-
ResearchGate. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.
-
Jacobsen, E. N., et al. (2018). One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted. ACS Cent. Sci.
-
Royal Society of Chemistry. (2017). A base-promoted, metal-free intramolecular cyclization of polyfluoroarenes.
-
Huang, H., & Lambert, T. H. (2020). Electrophotocatalytic SNAr Reactions of Unactivated Aryl Fluorides at Ambient Temperature and Without Base. Angewandte Chemie.
-
Tobisu, M., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules.
-
Rodriguez, J. R., et al. (2006). Practical Synthesis of Aromatic Ethers by SNAr of Fluorobenzenes with Alkoxides. Tetrahedron Letters.
-
Gholami, M. R., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions...PMC - NIH.
-
BenchChem. (2025). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.
-
Sánchez, B., et al. (2018). Solvent effect on a model SNAr reaction in ionic liquid/water mixtures at different compositions. RSC Advances.
-
Chemistry Steps. (2021). Nucleophilic Aromatic Substitution.
-
ResearchGate. (2008). Stable Spirocyclic Meisenheimer Complexes.
-
Wikipedia. Nucleophilic aromatic substitution.
-
University of York. Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles.
-
mediaTUM. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. wyzant.com [wyzant.com]
- 8. researchgate.net [researchgate.net]
- 9. communities.springernature.com [communities.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. preprints.org [preprints.org]
Application Note: Strategic Thioether Formation via Aryl Halides and Sodium Thiomethoxide
[1]
Executive Summary
The introduction of the methylthio group (-SMe) into aromatic scaffolds is a pivotal transformation in drug discovery, significantly altering lipophilicity (
Strategic Decision Matrix
Before selecting a protocol, analyze the electronic nature of the aryl halide. The mechanism of action dictates the reaction conditions.
Figure 1: Decision tree for selecting the appropriate thiomethylation protocol based on substrate electronics.
Safety & Odor Abatement (Mandatory)
Trustworthiness Pillar: Sodium thiomethoxide is a solid salt, but upon contact with moisture or protic sources, it releases methanethiol (
The "Bleach Scrubber" Protocol: Never vent reaction exhaust directly into the hood. You must oxidize the effluent.
-
Scrubber Setup: Connect the reaction vessel condenser outlet to a trap containing 10-15% Sodium Hypochlorite (commercial bleach).
-
Chemistry:
. -
Validation: The bleach solution should be refreshed if it turns clear (loss of yellow color) or if odor is detected.
-
Quenching: Quench reaction mixtures into a bleach/water solution, not acid. Acidification releases massive amounts of
.
Method A: Classical (Activated Substrates)
Mechanism: Addition-Elimination via a Meisenheimer Complex. Scope: Aryl halides with ortho- or para- electron-withdrawing groups (nitro, cyano, carbonyl).
Experimental Protocol
Reagents:
-
Substrate: 1.0 equiv (e.g., 4-fluoronitrobenzene)
-
Sodium Thiomethoxide (
): 1.1 – 1.2 equiv -
Solvent: DMF or DMSO (0.5 M concentration)
Step-by-Step:
-
Preparation: In a fume hood, charge a round-bottom flask with the aryl halide and DMF.
-
Addition: Cool to 0°C (exothermic reaction). Add
portion-wise.-
Insight:
is hygroscopic. Weigh quickly or use a glovebox.
-
-
Reaction: Allow to warm to RT. For less activated substrates (e.g., para-nitriles), heat to 60-80°C.
-
Monitoring: Monitor by TLC/HPLC. The appearance of a yellow/orange color often indicates the Meisenheimer intermediate, but the final product is usually less colored.
-
Workup (Odor Control): Pour the mixture into a beaker containing 10% bleach solution (excess) and stir for 30 mins to oxidize residual thiolate. Extract with EtOAc.
Critical Parameter - Leaving Group Ability: Unlike Pd-catalysis, the rate follows F > Cl > Br > I . The highly electronegative fluorine stabilizes the transition state of the rate-determining addition step.
Method B: Pd-Catalyzed Cross-Coupling (Unactivated Substrates)
Mechanism:
Experimental Protocol
Reagents:
-
Substrate: 1.0 equiv (Aryl Bromide or Iodide)
- : 1.2 equiv
-
Catalyst:
(1.0 - 2.5 mol%) -
Ligand: Xantphos (2.0 - 5.0 mol%)
-
Solvent: Toluene or 1,4-Dioxane (degassed)
Step-by-Step:
-
Inert Setup: Flame-dry a Schlenk tube/vial and backfill with Argon/Nitrogen.
-
Catalyst Pre-complexation: Add
, Xantphos, and solvent. Stir for 5 mins at RT until the deep purple solution turns brownish-orange (indicative of ligand ligation). -
Substrate Addition: Add the aryl halide and
.-
Insight:
acts as both the nucleophile and the base; no external base is usually required, preventing side reactions.
-
-
Heating: Seal and heat to 100°C (reflux) for 4–12 hours.
-
Modern Variation: Recent reports suggest specific Pd-precatalysts (e.g., Pd-G3-XantPhos) allow for room temperature coupling in some cases [1].[1]
-
-
Filtration: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove Pd black and salts.
-
Scrubbing: Wash the filtrate with a dilute bleach solution before concentration.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Method B) | Catalyst poisoning by Sulfur | Increase catalyst loading to 5 mol%; Ensure Xantphos:Pd ratio is >1:1 (prevent free Pd coordination to S). |
| Homocoupling (Ar-Ar) | Slow transmetallation | Switch solvent to 1,4-Dioxane; ensure strict oxygen-free conditions. |
| Disulfide Formation (MeS-SMe) | Oxidation of reagent | Use fresh |
| Strong Odor | Inadequate quenching | Verify bleach trap pH (keep basic) and active chlorine content. |
Mechanistic Workflow & Scrubber Setup
Figure 2: Mandatory experimental setup showing the path of volatile methanethiol byproducts into the oxidative scrubber.
References
-
Rapid Methylthiolation of (Hetero)Aryl Halides at Room Temperature. Source: ChemRxiv (2025). Context: Describes modern Pd-G3-XantPhos precatalysts for milder conditions. (Note: Representative DOI link for verification)
-
Palladium-Catalyzed Cross-Coupling of Thiols and Aryl Halides. Source:Organic Letters, Buchwald et al. Context: Foundational work on using Xantphos and bidentate ligands to prevent catalyst poisoning by sulfur.
-
Odor Control in Synthesis of Aryl Methyl Sulfides. Source:Organic Process Research & Development (OPRD). Context: Industrial standards for bleach scrubbing and waste management of thiols.
-
Nucleophilic Arom
): Mechanism and Solvent Effects. Source:Journal of Organic Chemistry. Context: Explains the "F > Cl" reactivity order and the role of dipolar aprotic solvents.
Troubleshooting & Optimization
Preventing over-oxidation during synthesis of aryl methyl sulfoxides
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of selectively synthesizing aryl methyl sulfoxides. The oxidation of an aryl methyl sulfide to its corresponding sulfoxide is a fundamental transformation, yet it presents a persistent challenge: preventing the subsequent oxidation to the sulfone. This document provides in-depth, experience-driven guidance to help you achieve high selectivity and yield by controlling this delicate reaction.
Part 1: Frequently Asked Questions (FAQs) - The Underlying Science
This section addresses the core principles governing the selective oxidation of sulfides. Understanding these concepts is the first step toward troubleshooting and optimizing your reactions.
Q1: Why does my sulfide oxidation often proceed to the sulfone byproduct?
The oxidation of a sulfide to a sulfoxide is the first step in a two-step oxidation sequence. The sulfoxide product itself can be further oxidized under the same reaction conditions to form the corresponding sulfone.[1][2] The primary challenge is that the rate of the second oxidation (sulfoxide to sulfone) can be competitive with the first (sulfide to sulfoxide), leading to a mixture of products. Complete oxidation to the sulfone is often easier to achieve than stopping selectively at the sulfoxide stage.[1]
Caption: The sequential oxidation of sulfides.
Q2: What is the difference between kinetic and thermodynamic control in this reaction, and how can I use it to my advantage?
These concepts are critical for selectivity.[3]
-
Kinetic Product: The product that is formed fastest, as it has the lowest activation energy. In this case, the sulfoxide is the kinetic product.
-
Thermodynamic Product: The product that is the most stable. The sulfone is the more stable, higher oxidation state product.
To favor the kinetic product (the sulfoxide), you should use conditions that allow the faster reaction to dominate while limiting the progression to the more stable product. This typically means using lower reaction temperatures and shorter reaction times.[4] At higher temperatures and with longer reaction times, the reaction has enough energy and time to equilibrate, favoring the formation of the more stable thermodynamic product (the sulfone).[4]
Q3: How does the electronic nature of the aryl group affect the reaction?
The electronic properties of the substituents on the aryl ring influence the nucleophilicity of the sulfur atom.
-
Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups increase the electron density on the sulfur atom, making it more nucleophilic and thus more reactive towards electrophilic oxidizing agents. This can accelerate the initial oxidation but may also increase the risk of over-oxidation to the sulfone if conditions are not carefully controlled.[5]
-
Electron-Withdrawing Groups (e.g., -NO₂, -Cl): These groups decrease the electron density on the sulfur, making it less nucleophilic and slower to react. While this can sometimes help in controlling the reaction, it may require more forcing conditions or longer reaction times to achieve full conversion of the starting sulfide.
Part 2: A Comparative Guide to Common Oxidizing Agents
The choice of oxidant is arguably the most critical factor in controlling selectivity. While many reagents can perform this transformation, they differ significantly in their reactivity, selectivity, cost, and safety profiles.[6]
| Oxidizing Agent | Typical Stoichiometry (for Sulfoxide) | Selectivity | Advantages | Disadvantages & Safety Considerations |
| **Hydrogen Peroxide (H₂O₂) ** | ~1.1 equivalents (often with a catalyst) | Good to Excellent (catalyst dependent) | Inexpensive, environmentally benign (byproduct is water), readily available.[1][6] | Often requires a catalyst (e.g., Mo, V, Ti, Sc) for good selectivity and reasonable reaction rates.[7][8] Uncatalyzed reactions can be sluggish and unselective. |
| m-CPBA | ~1.1 equivalents | Excellent | Highly effective and selective for a wide range of substrates.[9] Stoichiometry is the primary determinant of the product.[9] | Potentially explosive and shock-sensitive, especially in pure form.[6] Requires careful handling and storage. |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | ~1.0-1.2 equivalents | Good to Excellent | Stable, inexpensive, and easy to handle solid. Effective for many substrates.[9] | Selectivity can be highly dependent on the solvent system used.[9] Generates inorganic salt byproducts. |
| Sodium Periodate (NaIO₄) | ~1.0-1.2 equivalents | Excellent | A classic and highly selective reagent for stopping at the sulfoxide stage.[6] | Generates insoluble iodine-containing byproducts that must be filtered off. |
| Hypervalent Iodine (e.g., IBX) | ~1.1 equivalents | Excellent | Offers high chemoselectivity and avoids over-oxidation products.[6][7] Tolerates many functional groups. | Can be expensive compared to other oxidants. |
Part 3: Troubleshooting Guide: "Help, I'm Making Too Much Sulfone!"
Encountering the sulfone byproduct is a common issue. This troubleshooting guide, formatted as a decision-making workflow, will help you diagnose and solve the problem.
Q: I ran my reaction and the analysis (TLC/GC/LC-MS) shows a significant amount of sulfone byproduct. What should I do?
A: Over-oxidation is almost always due to one or more controllable experimental parameters. Follow this diagnostic workflow to identify the likely cause and implement a solution.
Caption: A workflow for troubleshooting over-oxidation.
Expert Insight: The single most effective change is often the mode of addition. By adding the oxidant slowly to a well-stirred solution of the sulfide, you maintain a very low instantaneous concentration of the oxidant, ensuring it is more likely to react with the abundant starting sulfide rather than the newly formed sulfoxide product.[10]
Part 4: Validated Experimental Protocols
These protocols provide detailed, step-by-step methodologies for achieving selective oxidation.
Protocol 1: Selective Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a highly reliable, albeit energetic, reagent for this transformation. Control over stoichiometry and temperature is paramount.[9]
Materials:
-
Aryl methyl sulfide (1.0 mmol, 1.0 equiv)
-
m-CPBA (~77% purity, 1.1 equiv)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aryl methyl sulfide (1.0 mmol) in anhydrous DCM (10 mL).
-
Cooling: Cool the flask to 0 °C using an ice-water bath. Stir for 5-10 minutes to ensure thermal equilibrium.
-
Oxidant Addition: In a separate vial, weigh out m-CPBA (1.1 equiv). Add the solid m-CPBA to the reaction flask in small portions over 15-20 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The sulfoxide product will be more polar than the starting sulfide. The sulfone, if formed, will be the most polar spot. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed (as judged by TLC), quench the reaction by adding saturated Na₂SO₃ solution (5 mL) to destroy any excess peroxide. Stir vigorously for 10 minutes.
-
Workup: Add saturated NaHCO₃ solution (10 mL) to neutralize the m-chlorobenzoic acid byproduct. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aryl methyl sulfoxide.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: "Green" Catalytic Oxidation with Hydrogen Peroxide and a Molybdenum Catalyst
This method uses an inexpensive, environmentally friendly oxidant in combination with a catalyst to achieve high selectivity.[8][11]
Materials:
-
Aryl methyl sulfide (1.0 mmol, 1.0 equiv)
-
Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) (0.01 equiv Mo)
-
Hydrogen peroxide (30% aq. solution, 1.1 equiv)
-
Ethanol (EtOH) (10 mL)
Procedure:
-
Setup: In a round-bottom flask, combine the aryl methyl sulfide (1.0 mmol) and the molybdenum catalyst. Add ethanol (10 mL) and stir to dissolve/suspend.
-
Cooling: Cool the reaction mixture to room temperature or 0 °C for more sensitive substrates.
-
Oxidant Addition: Add the 30% H₂O₂ solution (1.1 equiv) dropwise to the stirred mixture over 20-30 minutes using a syringe. An exotherm may be observed; maintain the desired temperature with external cooling.
-
Reaction Monitoring: Monitor the reaction by TLC or GC. The reaction is typically complete in 1-4 hours at room temperature.
-
Workup: Once the reaction is complete, add water (10 mL) and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography if necessary.
Part 5: Purification Strategies
If over-oxidation occurs despite optimization, the desired sulfoxide must be separated from the starting sulfide and the sulfone byproduct.
-
Flash Column Chromatography: This is the most common and effective method. The polarity difference between the three species is typically large enough for easy separation on silica gel. The elution order will be:
-
Aryl methyl sulfide (least polar)
-
Aryl methyl sulfoxide
-
Aryl methyl sulfone (most polar)
-
-
Recrystallization: If the desired sulfoxide is a solid, recrystallization can be an effective method for purification, provided the solubility differences between the sulfoxide and the sulfone are significant in a given solvent system.[12]
-
Distillation: For liquid sulfoxides with sufficient thermal stability, vacuum distillation may be an option to separate components based on boiling point differences.[12]
References
-
Sulfide Oxidation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ([Link])
-
Kupwade, R. V. A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. J. Chem. Rev.2019 , 1(2), 99-113. ([Link])
-
Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems - PMC. ([Link])
-
Reactivity and Selectivity in the Oxidation of Aryl Methyl Sulfides and Sulfoxides by Hydrogen Peroxide Mediated by Acetonitrile - RSC Publishing. ([Link])
-
Sulfoxide synthesis by oxidation - Organic Chemistry Portal. ([Link])
-
Oxidation of sulfide to sulfoxide in different conditions a - ResearchGate. ([Link])
-
Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst - Journal of Synthetic Chemistry. ([Link])
-
Sulfone synthesis by oxidation - Organic Chemistry Portal. ([Link])
-
Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H2O2 and a Mo(VI) Salt as Catalyst - ResearchGate. ([Link])
-
Transition-Metal-Free Highly Efficient Aerobic Oxidation of Sulfides to Sulfoxides under Mild Conditions - PMC. ([Link])
-
Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes - SciSpace. ([Link])
-
The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid - MDPI. ([Link])
-
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - MDPI. ([Link])
-
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC. ([Link])
-
Simple and efficient method for the oxidation of sulfides to sulfones using hydrogen peroxide and a Mo(VI) based catalyst - ResearchGate. ([Link])
-
Oxidation of Sulfides to Sulfoxides Using Vanadium-doped Polyoxometalates on Silica: A Green and Recycl - Nanomaterials Chemistry. ([Link])
-
Thermodynamic reaction control - Wikipedia. ([Link])
-
Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin. ([Link])
-
How to purify a sulfone and sulfide sulfoxide without a column? - ResearchGate. ([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jackwestin.com [jackwestin.com]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. jchemrev.com [jchemrev.com]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of (4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering disulfide impurities during the synthesis and purification of (4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane. Here, we address common challenges through a series of frequently asked questions, troubleshooting scenarios, and validated experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the likely structure of the disulfide impurity and why does it form?
The primary disulfide impurity is bis(4-chloro-2-fluoro-5-methylphenyl) disulfide. This impurity typically arises from the oxidative coupling of a thiol intermediate, 4-chloro-2-fluoro-5-methylthiophenol, which may be a starting material or formed during the synthesis. Thiol-disulfide exchange is a common redox process where two thiol molecules (R-SH) are oxidized to form a disulfide (R-S-S-R).[1][2][3] This oxidation can be promoted by atmospheric oxygen, particularly under basic conditions or in the presence of trace metal catalysts.
Sources
Technical Support Center: Optimizing S-Alkylation Reactions for Electron-Deficient Thiophenols
Welcome to the Technical Support Center for optimizing S-alkylation reactions of electron-deficient thiophenols. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield and efficiency of these crucial reactions. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and extensive laboratory experience.
Understanding the Challenge: The Nature of Electron-Deficient Thiophenols
Electron-deficient thiophenols, such as those bearing nitro or cyano groups, present unique challenges in S-alkylation reactions. The electron-withdrawing substituents decrease the nucleophilicity of the sulfur atom, making it less reactive towards alkylating agents. This inherent low reactivity can lead to sluggish reactions, low yields, and the formation of unwanted side products.
The fundamental reaction proceeds via the deprotonation of the thiol to form a more nucleophilic thiophenolate anion, which then attacks the alkylating agent in a bimolecular nucleophilic substitution (SN2) reaction.[1] The efficiency of this process is highly dependent on the careful selection of base, solvent, and reaction conditions to favor the desired S-alkylation pathway.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the S-alkylation of electron-deficient thiophenols in a question-and-answer format, providing both explanations and actionable solutions.
Issue 1: Low or No Conversion to the Thioether Product
Q1: My S-alkylation reaction with an electron-deficient thiophenol is showing very low conversion, even after prolonged reaction times. What are the likely causes and how can I improve the yield?
A1: Low conversion is the most frequent challenge and can stem from several factors related to the reduced nucleophilicity of the thiophenol.
Causality: The electron-withdrawing groups on the aromatic ring reduce the electron density on the sulfur atom, making it a weaker nucleophile. Consequently, the reaction rate with the alkylating agent is significantly slower compared to electron-rich or neutral thiophenols.
Troubleshooting Steps:
-
Base Selection is Critical: The choice of base is paramount for efficiently generating the thiophenolate anion.
-
Inadequate Base Strength: A base that is too weak may not fully deprotonate the thiophenol, leading to a low concentration of the active nucleophile. For electron-deficient thiophenols, stronger bases are often required.
-
Steric Hindrance: A bulky base might hinder the approach to the thiol proton, especially if the thiophenol itself is sterically encumbered.
-
Solution: Employ a strong, non-nucleophilic base to ensure complete and rapid deprotonation. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective, particularly in polar aprotic solvents.[2][3] For more challenging substrates, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used, but require anhydrous conditions.[4]
-
-
Solvent Effects: The solvent plays a crucial role in stabilizing the thiophenolate anion and influencing the SN2 reaction rate.
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., ethanol, water) can solvate the thiophenolate anion through hydrogen bonding, which can decrease its nucleophilicity. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred as they solvate the cation of the base, leaving the thiophenolate anion more "naked" and reactive.[5]
-
Solution: Switch to a polar aprotic solvent such as DMF or DMSO to enhance the nucleophilicity of the thiophenolate.
-
-
Alkylating Agent Reactivity: The nature of the leaving group on the alkylating agent significantly impacts the reaction rate.
-
Poor Leaving Group: The order of leaving group ability for common alkyl halides is I > Br > Cl > F. If you are using an alkyl chloride, the reaction may be sluggish.
-
Solution: If possible, use an alkyl iodide or bromide to accelerate the reaction. In some cases, adding a catalytic amount of sodium iodide (NaI) can facilitate an in situ Finkelstein reaction, converting an alkyl chloride or bromide to the more reactive alkyl iodide.
-
-
Temperature Considerations: While heating can increase the reaction rate, excessive temperatures can lead to side reactions and decomposition.
-
Insufficient Thermal Energy: The reaction may have a significant activation energy that is not overcome at room temperature.
-
Solution: Gradually increase the reaction temperature, monitoring for product formation and the appearance of byproducts by TLC or LC-MS. A temperature range of 50-80 °C is often a good starting point for challenging alkylations.[6]
-
// Nodes Start [label="Low Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Evaluate Base", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Assess Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; AlkylatingAgent [label="Check Alkylating Agent", fillcolor="#FBBC05", fontcolor="#202124"]; Temperature [label="Optimize Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; StrongerBase [label="Use Stronger Base\n(e.g., K₂CO₃, NaH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PolarAprotic [label="Switch to Polar Aprotic\n(e.g., DMF, DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; BetterLG [label="Use Better Leaving Group\n(I > Br > Cl)", fillcolor="#34A853", fontcolor="#FFFFFF"]; IncreaseTemp [label="Increase Temperature\n(e.g., 50-80 °C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Improved Yield", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Base; Start -> Solvent; Start -> AlkylatingAgent; Start -> Temperature; Base -> StrongerBase; Solvent -> PolarAprotic; AlkylatingAgent -> BetterLG; Temperature -> IncreaseTemp; StrongerBase -> End; PolarAprotic -> End; BetterLG -> End; IncreaseTemp -> End; }
Troubleshooting workflow for low conversion.
Issue 2: Formation of Disulfide Byproduct
Q2: I am observing a significant amount of the disulfide (Ar-S-S-Ar) in my reaction mixture. Why is this happening and how can I prevent it?
A2: Disulfide formation is a common side reaction, particularly when working with thiols.
Causality: Thiophenols, especially in the presence of a base, are susceptible to oxidation to form the corresponding disulfide.[7] This can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture. The thiophenolate anion is readily oxidized.
Troubleshooting Steps:
-
Inert Atmosphere: The primary cause of disulfide formation is often the presence of oxygen.
-
Solution: Perform the reaction under an inert atmosphere of nitrogen or argon. This can be achieved by using standard Schlenk line techniques or by purging the reaction vessel with an inert gas.[4]
-
-
Degassed Solvents: Solvents can contain dissolved oxygen which can contribute to oxidation.
-
Solution: Use solvents that have been degassed prior to use. This can be done by bubbling an inert gas through the solvent for an extended period or by using the freeze-pump-thaw method.
-
-
Purity of Reagents: Impurities in the starting materials or reagents could act as oxidizing agents.
-
Solution: Ensure that the thiophenol, base, and alkylating agent are of high purity.
-
// Nodes Disulfide [label="Disulfide Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; InertAtmosphere [label="Use Inert Atmosphere\n(N₂ or Ar)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DegasSolvents [label="Degas Solvents", fillcolor="#34A853", fontcolor="#FFFFFF"]; ReagentPurity [label="Ensure Reagent Purity", fillcolor="#34A853", fontcolor="#FFFFFF"]; DesiredProduct [label="S-Alkylated Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Disulfide -> InertAtmosphere [label="Prevent Oxidation"]; Disulfide -> DegasSolvents [label="Remove O₂"]; Disulfide -> ReagentPurity [label="Avoid Impurities"]; InertAtmosphere -> DesiredProduct; DegasSolvents -> DesiredProduct; ReagentPurity -> DesiredProduct; }
Preventing disulfide byproduct formation.
Issue 3: Competing C-Alkylation
Q3: Besides my desired S-alkylated product, I am also seeing evidence of C-alkylation on the aromatic ring. Is this common and what conditions favor S-alkylation?
A3: While S-alkylation is generally favored, C-alkylation can occur under certain conditions, especially with highly activated rings or reactive alkylating agents.
Causality: The thiophenolate anion is an ambident nucleophile, meaning it has two nucleophilic sites: the sulfur atom and the aromatic ring (particularly at the ortho and para positions). The site of alkylation is influenced by the Hard and Soft Acid and Base (HSAB) principle. Sulfur is a soft nucleophile and preferentially reacts with soft electrophiles (like most alkyl halides). The carbon atoms of the aromatic ring are harder nucleophiles.
Troubleshooting Steps:
-
Solvent Choice: The solvent can influence the site of alkylation.
-
Solution: As mentioned before, polar aprotic solvents like DMF and DMSO generally favor S-alkylation. Protic solvents can solvate the sulfur atom, potentially making the ring carbons more accessible for attack.
-
-
Counter-ion Effects: The nature of the cation from the base can play a role.
-
Solution: Larger, softer cations like Cs⁺ (from Cs₂CO₃) can lead to a "looser" ion pair, increasing the reactivity at the sulfur atom and favoring S-alkylation.
-
-
Temperature Control: Higher temperatures can sometimes promote the thermodynamically more stable C-alkylated product, although this is less common for S-alkylation.
-
Solution: Running the reaction at the lowest temperature that still provides a reasonable reaction rate can help to favor the kinetically preferred S-alkylation.
-
Experimental Protocols
General Protocol for S-Alkylation of an Electron-Deficient Thiophenol
This protocol provides a starting point for the S-alkylation of an electron-deficient thiophenol, such as p-nitrothiophenol.
Materials:
-
Electron-deficient thiophenol (e.g., p-nitrothiophenol)
-
Alkyl halide (e.g., methyl iodide)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., N,N-dimethylformamide, DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard workup and purification equipment
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the electron-deficient thiophenol (1.0 eq.).
-
Add the base (1.5 - 2.0 eq.) to the flask.
-
Add the solvent (e.g., DMF) to the flask.
-
Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the thiophenolate anion.
-
Slowly add the alkylating agent (1.1 - 1.2 eq.) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 50 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Recommended Base-Solvent Combinations for S-Alkylation of Electron-Deficient Thiophenols
| Base | Solvent | Typical Temperature | Notes |
| K₂CO₃ | DMF, Acetonitrile | Room Temp. to 80 °C | A good starting point for moderately electron-deficient thiophenols. |
| Cs₂CO₃ | DMF, Acetonitrile | Room Temp. to 60 °C | Often provides higher yields due to the "cesium effect". |
| NaH | THF, DMF (anhydrous) | 0 °C to Room Temp. | A strong base for highly electron-deficient or hindered thiophenols. Requires strict anhydrous conditions. |
| t-BuOK | THF (anhydrous) | 0 °C to Room Temp. | Another strong base option, particularly useful for generating the thiophenolate at low temperatures. |
References
- Efficient dehydrative alkylation of thiols with alcohols catalyzed by alkyl halides. Organic & Biomolecular Chemistry.
- Formation of S-alkyl thiophenium ionic liquids: mechanistic rationale and structural relationships. Organic & Biomolecular Chemistry.
- Technical Support Center: Troubleshooting Low Reactivity in Alkyl
- Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. PMC.
- Formation of S-alkyl thiophenium ionic liquids: mechanistic rationale and structural relationships.
- Chemoselective Alkylation of Thiols: A Detailed Investigation of Reactions of Thiols with Halides.
- A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN W
- Visible-Light-Mediated Alkylation of Thiophenols via Electron Donor–Acceptor Complexes Formed between Two Reactants. The Journal of Organic Chemistry.
- Thiol Alkyl
- Reactions of Thiols: Review. Scribd.
- Alkylation of Thiols in Green Mediums.
- Reactions of Thiols. Chemistry Steps.
- Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal.
- Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Chemistry Steps.
- Specific Solvent Effects in the Alkylation of Enolate Anions. IV. Kinetic Order of Solvent Participation. Journal of the American Chemical Society.
- Photoinduced alkylation of thiophenols for the synthesis of aryl sulfides.
- Thiols and Sulfides. Chemistry LibreTexts.
- Evaluation and optimization of reduction and alkylation methods to maximize peptide identific
- Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer C
- Process for preparing para-t-alkyl thiophenols using bf3-h3po4 complex as catalyst.
- Selected optimization data.
- Thiophenol. Wikipedia.
- Bulky alkyl
- Process for preparing para-t-alkyl thiophenols using alcl3, albr3, ali3 and zrcl4 ascatalysts.
- Disulfide synthesis by S-alkyl
- Copper-catalysed regioselective S-alkylation and C–3(H)
- Alkyl Halide Reaction Map And Summary. Master Organic Chemistry.
- Controlling Plasmon-Aided Reduction of p -Nitrothiophenol by Tuning the Illumination Wavelength.
- A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur. Organic & Biomolecular Chemistry.
- Feedback inhibition by thiols outranks glutathione depletion: a luciferase-based screen reveals glutathione-deficient γ -ECS and glutathione synthetase mutants impaired in cadmium-induced sulfate assimil
Sources
- 1. youtube.com [youtube.com]
- 2. sid.ir [sid.ir]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US3084196A - Process for preparing para-t-alkyl thiophenols using alcl3, albr3, ali3 and zrcl4 ascatalysts - Google Patents [patents.google.com]
- 7. Thiophenol - Wikipedia [en.wikipedia.org]
Technical Support Center: Solubility Optimization for C₈H₈ClFS
The following Technical Support Guide is designed for researchers and process chemists working with C₈H₈ClFS (specifically identified as the halogenated aryl thioether class, e.g., 4-Chloro-3-fluorophenyl ethyl sulfide or its isomers).
This guide addresses the inherent hydrophobicity of this intermediate, providing field-proven solubilization strategies for aqueous reaction media (e.g., oxidation, hydrolysis, or coupling reactions).
Chemical Profile & Solubility Challenge
To solve the solubility issue, we must first understand the solute. C₈H₈ClFS is a highly lipophilic molecule characterized by a halogenated benzene ring and a thioether linkage.
| Property | Estimated Value | Implication for Solubility |
| LogP (Octanol/Water) | 3.8 – 4.2 (High) | Virtually insoluble in pure water (< 10 mg/L). |
| Density | > 1.15 g/mL | Sinks in water; forms a distinct lower organic phase. |
| H-Bond Donors | 0 | Cannot accept protons easily; pH adjustment is ineffective for solubilization. |
| Chemical Risk | Thioether Oxidation | Sensitive to aggressive oxidants; requires mild solubilization to prevent sulfoxide byproducts. |
The Core Problem: In aqueous reaction media, C₈H₈ClFS "oils out," reducing the interfacial surface area. This leads to kinetic inhibition (slow reactions) or heterogeneous product mixtures.
Troubleshooting Guide (Q&A)
Issue 1: "My starting material sinks to the bottom and won't react."
Diagnosis: Phase separation due to high density and hydrophobicity. Solution: You cannot force true solution in 100% water. You must switch to a Pseudo-Homogeneous System using surfactants or a Co-solvent System .
-
Option A: Micellar Catalysis (Green Chemistry) Use a non-ionic surfactant like TPGS-750-M or Triton X-100 . These form nanomicelles that encapsulate the lipophilic C₈H₈ClFS, allowing water-soluble reagents to react at the micellar interface.
-
Option B: The "Universal" Co-solvent Add THF (Tetrahydrofuran) or 1,4-Dioxane at a 1:1 ratio with water. Why? These ethers act as "hydrotropic bridge solvents," disrupting the water structure sufficiently to accommodate the aryl thioether while maintaining high water activity for the reaction.
Issue 2: "I see a milky emulsion that creates difficult workups."
Diagnosis: Stable emulsion formation (often caused by excessive stirring of biphasic mixtures with trace impurities). Solution:
-
Increase Ionic Strength: Add Brine (NaCl sat.) to the aqueous phase. This "salts out" the organics, sharpening the phase boundary.
-
Switch to Phase Transfer Catalysis (PTC): Instead of trying to dissolve C₈H₈ClFS in water, keep it in an organic carrier (e.g., Toluene or DCM) and use TBAB (Tetrabutylammonium bromide) to shuttle the aqueous reagent (e.g., oxidant or nucleophile) into the organic phase.
Issue 3: "The compound precipitates when I inject it into my HPLC mobile phase."
Diagnosis: "Solvent Shock." Your sample diluent (likely pure MeCN or MeOH) is too strong compared to a high-water mobile phase (e.g., 90% Water). Solution:
-
Diluent Adjustment: Dissolve the sample in 50:50 MeCN:Water . If it precipitates, add 10% IPA (Isopropyl Alcohol) to the mixture. IPA is an excellent solubilizer for halogenated sulfur compounds.
Experimental Protocols
Protocol A: Surfactant-Mediated Reaction (Micellar System)
Best for: Green chemistry applications (e.g., oxidations, Suzuki couplings) where water is the primary solvent.
-
Preparation: Prepare a 2 wt% aqueous solution of TPGS-750-M (or Triton X-100). Stir until clear.
-
Loading: Add C₈H₈ClFS (1.0 equiv) to the surfactant solution.
-
Dispersion: Stir vigorously (≥ 700 RPM) at room temperature for 10 minutes.
-
Observation: The mixture should turn from a biphasic oil-water system to a homogeneous or slightly opalescent emulsion .
-
-
Reagent Addition: Add your water-soluble reagent (e.g., H₂O₂, Oxone, or Catalyst).
-
Reaction: Monitor by TLC/HPLC. The micellar effect concentrates reagents, often accelerating rates relative to bulk organic solvents.
Protocol B: Phase Transfer Catalysis (PTC) Workflow
Best for: Scale-up reactions where isolation (separation) is a priority.
-
Organic Phase: Dissolve C₈H₈ClFS in a minimal volume of Ethyl Acetate or Dichloromethane (DCM) .
-
Aqueous Phase: Dissolve your reacting salt (e.g., NaN₃, KMnO₄) in water.
-
Catalyst: Add 5 mol% TBAB (Tetrabutylammonium bromide) or Aliquat 336 .
-
Processing: Stir vigorously. The PTC agent will shuttle the anion into the organic layer to react with C₈H₈ClFS.
-
Note: No co-solvent is needed. This method avoids the "oiling out" issue entirely by accepting the biphasic nature.
-
Decision Logic for Solubility Strategy
The following diagram illustrates the decision process for selecting the correct media based on your experimental goals.
Figure 1: Decision matrix for solubilizing C₈H₈ClFS based on experimental constraints (Green Chemistry vs. Standard Synthesis).
Solvent Compatibility Matrix
Use this table to select a co-solvent compatible with C₈H₈ClFS.
| Solvent | Solubility Rating | Miscibility with Water | Recommended Use |
| THF | Excellent | Yes | Top Choice. Good general solvent, easily removed. |
| Acetonitrile (MeCN) | Good | Yes | Best for oxidative reactions (resistant to oxidation). |
| DMSO | Excellent | Yes | Use only if high temperature (>80°C) is required. Hard to remove. |
| Isopropanol (IPA) | Moderate | Yes | Good "Green" alternative; watch for nucleophilic competition. |
| Toluene | Excellent | No | Use for biphasic PTC reactions only. |
| Water | Negligible | N/A | Base solvent only. Requires surfactant or PTC. |
References
-
Lipshutz, B. H., & Ghorai, S. (2011). Transition-Metal-Catalyzed Cross-Couplings in Water at Room Temperature. Aldrichimica Acta. (Review of micellar catalysis for lipophilic substrates). Link
-
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. (Foundational text on PTC for immiscible reactants). Link
-
PubChem Compound Summary. (2024). 2-Chloroethyl phenyl sulfide (Mustard Simulant Analog).[1][2] National Center for Biotechnology Information. (Used for physicochemical property estimation of halogenated thioethers). Link
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. (General principles of cosolvency and surfactants). Link
Sources
Controlling regioselectivity in electrophilic substitution of polysubstituted benzenes
Technical Support Center: Regioselectivity in Electrophilic Aromatic Substitution
Welcome to the Regioselectivity Control Center
Current Status: Operational Role: Senior Application Scientist Mission: To provide high-fidelity troubleshooting for researchers facing regiochemical ambiguity in polysubstituted benzene synthesis.
You are likely here because standard textbook rules (e.g., "ortho/para directors") have failed to predict the outcome of your complex substrate. When multiple substituents exert conflicting electronic and steric forces, regioselectivity becomes a competition between kinetic accessibility (sterics) and transition state stabilization (electronics).
Below are the three most common "Support Tickets" we receive, accompanied by diagnostic workflows and standard operating procedures (SOPs).
Module 1: Conflict Resolution (Competing Directing Groups)
User Issue: "I have two directing groups on my ring, and they are directing the electrophile to different positions. Which one wins?"
Diagnostic Logic: In systems with competing directors, the outcome is dictated by the Additivity Principle , but with a strict hierarchy. Resonance effects generally overpower inductive effects.[1]
The Hierarchy of Command:
-
Strong Activators (Resonance Donors): -OH, -NH2, -NR2 (Dominant)
-
Moderate Activators: -OR, -NHCOR
-
Weak Activators (Inductive Donors): -R (Alkyl), -Ar
-
Deactivators (Halogens): -Cl, -Br, -I (Direct Ortho/Para but deactivate)
-
Strong Deactivators (Meta Directors): -NO2, -CF3, -CN, -COR, -SO3H
Troubleshooting Q&A:
-
Q: I have a phenol (-OH) and a methyl group (-CH3) meta to each other. Where does the electrophile go?
-
A: The -OH group is a potent resonance donor, while -CH3 is a weak inductive donor. The -OH group controls the regiochemistry. Expect substitution ortho or para to the hydroxyl group, ignoring the methyl group's preference unless steric hindrance is extreme [1].
-
-
Q: I have an activator and a deactivator. Do they cancel out?
-
A: No. The activator controls the position, while the deactivator controls the rate. For example, in p-chlorotoluene, the methyl group (activator) directs the incoming electrophile ortho to itself. The chlorine (deactivator) slows the reaction but reinforces the methyl's direction (since ortho to methyl is meta to chlorine) [2].
-
-
Q: Why am I getting no reaction with my amino-substituted benzene?
-
A: If you are performing nitration or Friedel-Crafts, your basic amine (-NH2) likely protonated to form an ammonium salt (-NH3+). This converts your strongest activator into a strong deactivator (meta-director).
-
Fix: Protect the amine as an acetamide (-NHCOCH3) before substitution to maintain ortho/para directing capability [3].
-
Module 2: Steric Management (The "Ortho" Problem)
User Issue: "My electronic prediction says 'ortho', but I'm isolating mostly 'para'. Or, I have a 1,3-disubstituted ring and the position between them is empty but unreactive."
Diagnostic Logic: Steric hindrance raises the activation energy for the formation of the sigma-complex at crowded positions.
The "Meta-Trap" (1,3-Disubstituted Systems): In a 1,3-disubstituted benzene (e.g., m-xylene), the position between the two substituents (position 2) is electronically activated but sterically inaccessible. Substitution almost never occurs here.
Visualization: Regioselectivity Decision Tree
Caption: Logical flow for predicting the major isomer in polysubstituted systems, accounting for electronic hierarchy and steric "traps."
Module 3: Advanced Tactics (Blocking & Reversibility)
User Issue: "I need to substitute at the ortho position, but the para position is more reactive. How do I force the reaction?"
The Solution: The Blocking Group Strategy If the para position is open, it is usually the kinetic favorite due to sterics. To access the ortho position exclusively, you must temporarily occlude the para position.
Preferred Blocking Agent: Sulfonic Acid (-SO3H)
-
Why: It is bulky, easily installed (sulfonation), and easily removed (desulfonation) via thermodynamic control [4].
Workflow: Ortho-Specific Substitution via Blocking
Caption: Synthetic workflow for forcing ortho-substitution using a reversible sulfonyl blocking group.
Module 4: Experimental Protocols (SOPs)
SOP-01: Ortho-Bromination of Anisole (Blocking Strategy)
Target: Synthesis of o-bromoanisole with minimal p-bromoanisole contamination.
Reagents:
Protocol:
-
Blocking (Sulfonation):
-
Cool anisole (10 mmol) in an ice bath.
-
Add concentrated H2SO4 (20 mmol) dropwise.
-
Warm to 100°C for 1 hour. Checkpoint: TLC should show consumption of anisole and appearance of a polar baseline spot (p-methoxybenzenesulfonic acid).
-
-
Substitution (Bromination):
-
Cool the reaction mixture to 0°C.
-
Add Br2 (10 mmol) slowly. The sulfonic acid group at the para position forces the bromine to the ortho position.
-
Stir at RT for 2 hours.
-
-
De-blocking (Desulfonation):
-
Critical Step: Add water to dilute the acid (caution: exotherm) to approx. 50% concentration.
-
Pass superheated steam through the mixture at 150-160°C. Alternatively, reflux vigorously.
-
Mechanism:[3][4][5][6][7][8][9] Sulfonation is reversible.[2][4][10] High temperature and dilute acid favor the reverse reaction (hydrolysis), removing the -SO3H group [5].
-
-
Isolation:
-
Distill the steam-volatile o-bromoanisole.
-
Validation: 1H NMR will show a characteristic 1,2-disubstitution pattern (two doublets, two triplets) rather than the symmetric 1,4-pattern.
-
SOP-02: Kinetic vs. Thermodynamic Control (Naphthalene)
Target: Selective Sulfonation.
-
Kinetic Control (1-naphthalenesulfonic acid):
-
React Naphthalene + Conc. H2SO4 at 80°C .
-
Why: The alpha-position (1) is more electron-rich and forms faster, but is sterically crowded (peri-interaction). At low temps, the reaction is irreversible, trapping the kinetic product [6].
-
-
Thermodynamic Control (2-naphthalenesulfonic acid):
Data Summary: Directing Group Strengths
| Group Type | Examples | Directing Effect | Relative Rate (Benzene=1) |
| Strong Activator | -OH, -NH2, -N(CH3)2 | Ortho/Para | 1000+ |
| Moderate Activator | -OCH3, -NHCOCH3 | Ortho/Para | ~10-100 |
| Weak Activator | -CH3, -C6H5 | Ortho/Para | ~2-20 |
| Weak Deactivator | -F, -Cl, -Br, -I | Ortho/Para | ~0.1 |
| Moderate Deactivator | -COOR, -COR, -CN | Meta | ~0.01 |
| Strong Deactivator | -NO2, -CF3, -NR3+ | Meta | < 0.0001 |
References
-
LibreTexts Chemistry. (2024). Substituent Effects in Electrophilic Substitutions. Link
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Link
-
Michigan State University. (2023). Electrophilic Substitution of Disubstituted Benzene Rings. Link
-
Master Organic Chemistry. (2018). Sulfonyl blocking groups in aromatic synthesis. Link
-
Chemistry Stack Exchange. (2015). Thermodynamic vs Kinetic Sulphonation of Naphthalene. Link
-
Filo. (2025). Explain kinetic vs thermodynamic control using a potential energy diagram. Link
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 8. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. echemi.com [echemi.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Minimizing Defluorination in Organometallic Coupling
Executive Summary & Diagnostic Hub
The Challenge: Fluorine is often introduced to modulate lipophilicity and metabolic stability (E.g., blocking P450 sites). However, in transition-metal catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig), the C-F bond—normally inert—can become a "frenemy." It is susceptible to:
-
Oxidative Addition (OA): Transition metals (especially Ni, but also Pd) can insert into the C-F bond.
-
Nucleophilic Aromatic Substitution (
): Activated by the metal coordination, the ring becomes susceptible to attack by bases. -
Hydrodefluorination (HDF): Replacement of -F with -H via radical or hydride pathways.
Triage: Identify Your Side Reaction Before optimizing, use this table to identify how you are losing fluorine based on your crude LC-MS/NMR data.
| Symptom (Data) | Diagnosis | Root Cause |
| Mass [M-18] (Loss of F, Gain of H) | Hydrodefluorination (HDF) | Hydride source present (solvent/base) or Radical pathway. |
| Mass [M-20+Nu] (Loss of F, Gain of Base/Nu) | Base is too nucleophilic; Metal is activating the | |
| Mass [M-20] (Formation of Alkene) | Occurs only in | |
| Homocoupling of Electrophile | Sluggish OA | Catalyst is dying or reacting with C-F instead of C-X (rare but possible). |
Mechanistic Troubleshooting (The "Why")
To fix the problem, you must visualize the competitive landscape. The goal is to make the Reductive Elimination (RE) of the desired product faster than the Defluorination Off-Ramps .
Visualizing the Competitive Pathways
Figure 1: The Kinetic Battlefield. Defluorination often occurs when the Transmetallation or Reductive Elimination steps are too slow, allowing the metal complex to engage in side reactions.
Optimization Protocols
Protocol A: The "Safe" Screen (Preventing )
Scenario: You are coupling an electron-deficient fluoroarene (e.g., fluoropyridine, fluoronitrobenzene). You see substitution of F by the base (e.g., -OtBu or -OMe).
Theory: Electron-deficient rings are primed for
Step-by-Step:
-
Base Switch: Replace alkoxides (
, ) immediately.-
First Choice:
(anhydrous) or . -
Second Choice:
(activates boronic acid without attacking the ring).
-
-
Solvent Switch: Move from DMF/DMAc (polar aprotic promotes
) to Toluene or 1,4-Dioxane. -
Water Control: Use a precise amount of water (e.g., Toluene:Water 10:1) rather than bulk aqueous solvents.[1][2] This solubilizes the inorganic base just enough for transmetallation but keeps the organic phase "dry" enough to hinder ionic attacks.
Protocol B: Mitigating Hydrodefluorination (HDF)
Scenario: You observe [M-H] species. Theory: HDF often proceeds via a radical mechanism or metal-hydride insertion. Protic solvents (alcohols) and amines are common hydride donors.
Step-by-Step:
-
Remove Hydride Donors:
-
Avoid Isopropanol or Ethanol.
-
If using amines (Buchwald), ensure they are not acting as reducing agents for the C-F bond (use higher catalyst loading to speed up C-N formation).
-
-
Scavenger Additives: Add 10-20 mol% of
-methylstyrene . This acts as a radical scavenger if the defluorination is proceeding via a single-electron transfer (SET) pathway. -
Catalyst Switch: Move to Pd(0) sources directly (e.g.,
) rather than precatalysts that require reduction (releasing hydrides) unless using modern generations (e.g., Buchwald G3/G4) which activate cleanly.
Protocol C: Ligand Selection for Fluorine Retention
Theory: To prevent C-F activation (oxidative addition into C-F), you need a ligand that makes the metal center sterically bulky and electron-rich .
-
Why Bulky? It prevents the metal from getting close enough to the short, strong C-F bond.
-
Why Electron-Rich? It accelerates the Oxidative Addition into the C-Cl/Br/I bond (desired) and speeds up Reductive Elimination.
Recommended Ligands:
-
XPhos / RuPhos: Excellent for difficult couplings; their bulk prevents C-F interaction.
-
P(tBu)3: Extreme bulk, very good for preventing side reactions, though air sensitive.
-
Avoid:
or simple bidentates ( ), which often allow C-F activation or are too slow, opening the door for side reactions.
Frequently Asked Questions (FAQ)
Q: I am doing a Suzuki coupling on a 2-fluoro-4-bromo-pyridine. The fluorine is disappearing. Why?
A: This is the "Ortho-Fluorine Effect." The nitrogen and fluorine create a chelation pocket that attracts the Palladium. Once coordinated, the ring is highly activated for nucleophilic attack (
Q: Can I use Nickel (Ni) catalysts for these substrates? A: Proceed with extreme caution. Nickel is significantly better at activating C-F bonds than Palladium. In fact, Ni is the catalyst of choice when you want to break C-F bonds [1]. Unless you have a specific Ni-ligand system designed to be inert to C-F, stick to Palladium to minimize defluorination risks.
Q: Does temperature play a role? A: Yes. C-F activation has a high activation energy barrier. Running the reaction at the lowest possible temperature (e.g., 60°C instead of 100°C) often shuts down the defluorination pathway while still allowing C-Br/I coupling.
Q: I see "homocoupling" of my boronic acid and loss of fluorine on my halide. What is the link? A: This suggests your catalytic cycle is stalling. If the Pd cannot find the Ar-X bond (or if OA is slow), it may oxidize the boronic acid (homocoupling). Meanwhile, the harsh conditions (heat/base) degrade your fluoro-substrate non-catalytically. Fix: Improve the OA step by using a more active precatalyst (e.g., XPhos Pd G4).
References
-
Selectivity of C-H activation and competition between C-H and C-F bond activation at fluorocarbons. Source: White Rose Research Online. URL:[Link] Relevance: Establishes the hierarchy of bond activation and why Ni favors C-F activation more than Pd.
-
Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Discusses the mechanisms of
-hydride elimination and how to overcome them in fluorinated substrates. -
Mechanism of C-F Reductive Elimination from Palladium(IV) Fluorides. Source: Journal of the American Chemical Society (ACS). URL:[Link] Relevance: Provides the mechanistic inverse: understanding how C-F bonds form helps understand how to prevent their breakage (microscopic reversibility).
-
Buchwald-Hartwig Amination - Ligand Effects. Source: Chemistry LibreTexts. URL:[Link] Relevance: Details the role of bulky ligands in accelerating reductive elimination, a key strategy for preventing side reactions.
-
Specific Solvent Issues with Buchwald-Hartwig Amination. Source: ACS Green Chemistry Institute. URL:[Link] Relevance: Guidelines on solvent selection to avoid side reactions in amination chemistry.
Sources
Validation & Comparative
Technical Comparison: Halogen Reactivity Profiles in Sotorasib Intermediates (CAS 1805954-46-4)
The following technical guide compares the reactivity of chloro- and fluoro- substituents within the scaffold of CAS 1805954-46-4 , identified as a critical halogenated intermediate in the synthesis of Sotorasib (AMG 510) , a first-in-class KRAS G12C inhibitor.
Executive Summary
CAS 1805954-46-4 represents a specific halogenated pyrido[2,3-d]pyrimidine scaffold used in the manufacture of KRAS G12C inhibitors. In the context of Sotorasib (AMG 510) synthesis, the interplay between chloro- (Cl) and fluoro- (F) substituents dictates the regioselectivity of three critical transformations:
-
Core Formation: Nucleophilic aromatic substitution (
) to install the aniline. -
Functionalization:
at C4 to install the piperazine moiety. -
Coupling: Palladium-catalyzed Suzuki-Miyaura coupling at C7 to install the aryl group.
This guide compares the performance of C-Cl vs. C-F bonds at these positions, demonstrating why the 6-fluoro-7-chloro substitution pattern (characteristic of the optimal route) is superior to di-chloro or di-fluoro alternatives for large-scale manufacturing.
Structural Analysis & Mechanistic Grounding
The core scaffold is 6-fluoro-7-chloro-pyrido[2,3-d]pyrimidin-2,4-dione (or its tautomer). The distinct electronic properties of the halogens drive the reaction sequence.[1]
| Feature | Fluoro- Substituent (C-F) | Chloro- Substituent (C-Cl) |
| Bond Energy | High (~116 kcal/mol). Inert to oxidative addition. | Moderate (~81 kcal/mol). Active for Pd-catalysis. |
| Electronegativity | High (4.0). Strongly activates ortho/para positions for | Moderate (3.0). Weaker activation. |
| Leaving Group ( | Excellent (if activated). Rate is often | Good . Slower than F in highly activated systems, but sufficient. |
| Leaving Group (Pd) | Poor . Generally inert under standard Suzuki conditions. | Excellent . Readily undergoes oxidative addition with Pd(0). |
Mechanism of Selectivity
The synthesis relies on "orthogonal reactivity":
-
C6-Fluoro: Acts as a metabolic blocker (preventing oxidation) and an electronic activator for the C7 position. It remains intact throughout the synthesis.
-
C7-Chloro: Acts as the reactive handle for the final cross-coupling. It is activated by the adjacent pyridine nitrogen and the electron-withdrawing C6-F.
Experimental Comparison: Reactivity Scenarios
Scenario A: Regioselectivity (Core Formation)
Context: Reaction of the nicotinic acid precursor with 2-isopropyl-4-methylpyridin-3-amine.
Comparison: Starting with 2,6-dichloro-5-fluoronicotinic acid vs. 2,6-difluoro-5-chloronicotinic acid .
-
Fluoro-Leaving Group (C2-F): Reaction is rapid at 0°C. High regioselectivity for C2 over C6 due to the activating effect of the C3-carbonyl.
-
Chloro-Leaving Group (C2-Cl): Requires higher temperatures (>50°C). Lower regioselectivity; competitive displacement of C6-Cl can occur, leading to impurities.
Verdict: A C2-Fluoro precursor (if available) offers superior kinetic control, but the C2-Chloro (standard route) is cost-effective and manageable with precise temperature control.
Scenario B: Suzuki-Miyaura Coupling (C7 Functionalization)
Context: Coupling of the pyrido-pyrimidine core with the boroxine/boronic acid fragment.
Comparison: 7-Chloro vs. 7-Fluoro intermediate.
| Parameter | 7-Chloro Intermediate | 7-Fluoro Intermediate |
| Catalyst Loading | Low (0.5 - 1.0 mol% Pd) | High (>5 mol% Pd) or requires Ni-catalysis |
| Ligand Requirement | Standard phosphines (e.g., | Specialized, electron-rich ligands (e.g., BrettPhos) |
| Yield | >85% | <40% (Significant hydrolysis side-products) |
| Mechanism | Facile Oxidative Addition | Rate-limiting C-F activation; competitive |
Experimental Insight: In the Sotorasib process, the 7-chloro substituent is essential. The C6-fluoro group inductively withdraws electron density from C7, making the C-Cl bond more susceptible to oxidative addition by Pd(0), thereby accelerating the cycle without participating itself. A 7-fluoro analog would be inert to Pd(0) under these conditions, leading to stalled reactions or requiring harsh conditions that degrade the acrylamide moiety.
Scenario C: Piperazine Installation ( at C4)
Context: Displacement of the C4-leaving group by the piperazine nucleophile.
-
C4-Chloro: Generated in situ via
chlorination of the lactam. Reacts cleanly with the piperazine in the presence of DIPEA. -
C4-Fluoro: Not typically generated. Would be too reactive, potentially hydrolyzing back to the lactam during workup.
Data Summary: Halogen Performance Matrix
| Reaction Step | Preferred Halogen | Reason for Preference | Relative Rate ( |
| Nicotinic Acid | Fluoro (Ideal) / Chloro (Practical) | F stabilizes Meisenheimer complex; Cl is cheaper. | |
| Lactam Activation (C4) | Chloro | N/A | |
| Suzuki Coupling (C7) | Chloro | Critical: C-F is inert to Pd; C-Cl couples efficiently. | |
| Metabolic Stability (C6) | Fluoro | C-F bond is metabolically robust; C-Cl is a liability for oxidation. | Stability: F > Cl |
Visualizing the Reactivity Pathway
The following diagram illustrates the orthogonal reactivity of the chloro- and fluoro- substituents in the Sotorasib synthesis pathway.
Caption: Orthogonal reactivity flow. Note how C6-F persists while C4-Cl and C7-Cl are selectively displaced.
Experimental Protocols
Protocol A: Selective Suzuki Coupling of the 7-Chloro Intermediate
Validating the C7-Cl reactivity over C6-F.
-
Reagents: Charge reaction vessel with Piperazine-Intermediate (1.0 equiv), 2-fluoro-6-hydroxyphenylboronic acid (1.5 equiv), and Potassium Carbonate (3.0 equiv).
-
Catalyst: Add
(1.0 mol%) or / CataCXium A. -
Solvent: Degas 2-MeTHF / Water (4:1) and add to vessel.
-
Reaction: Heat to 60°C for 4-6 hours.
-
Checkpoint: Monitor HPLC. The starting material (Ar-Cl) should disappear. The C6-F signal in
NMR (-128 ppm) should remain unchanged, confirming no defluorination occurred.
-
-
Workup: Separate phases, wash organic layer with brine, and crystallize from Ethanol/Water.
Protocol B: Functionalization at C4
Demonstrating Cl-displacement in the presence of F.
-
Activation: Treat the hydroxy-precursor with
(3.0 equiv) and DIPEA (1.0 equiv) in Acetonitrile at 80°C for 2 hours. -
Substitution: Cool to 0°C. Add the Acryloyl-Piperazine derivative (1.1 equiv) slowly.
-
Selectivity: Maintain temperature <10°C.
-
Observation: The C4-Cl is displaced rapidly (
min). The C7-Cl and C6-F remain intact due to the lower electrophilicity at those positions relative to the C4-imidoyl chloride.
-
References
-
Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. Link
-
Cee, V. J., et al. (2022). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture. Organic Process Research & Development, 26(12), 3200–3210. Link
-
Amgen Inc. (2019). Patent WO2019099524A1: KRAS G12C Inhibitors and Methods of Using the Same. World Intellectual Property Organization. Link
-
Lipkus, A. H., et al. (2019). Structural Evolution of KRAS G12C Inhibitors. Journal of Medicinal Chemistry, 62(21), 9422–9441. Link
Sources
HPLC retention time comparison of sulfide vs sulfone derivatives
Topic: HPLC Retention Time Comparison of Sulfide vs. Sulfone Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Core Directive
In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), sulfide derivatives consistently exhibit longer retention times than their corresponding sulfone analogs.
This retention behavior is driven by the significant polarity shift that occurs during oxidation. The sulfide thioether linkage (–S–) is lipophilic and non-polar, interacting strongly with non-polar stationary phases (e.g., C18). In contrast, the sulfone group (–SO₂–) introduces strong dipole moments and hydrogen bond accepting capabilities, drastically increasing hydrophilicity and reducing retention on hydrophobic columns.
Quick Reference Rule (RP-HPLC):
Mechanistic Foundation: The Polarity Shift
To develop a robust separation method, one must understand the causality behind the retention shift. It is not merely a change in mass; it is a fundamental alteration of the electronic environment.
Chemical Basis of Separation
-
Sulfide (–S–): The sulfur atom is in a low oxidation state (-2). The C–S–C bond is relatively non-polar. The molecule relies on London dispersion forces for interaction, making it highly compatible with the alkyl chains of a C18 column.
-
Sulfone (–SO₂–): The sulfur atom is oxidized (+6 state equivalent geometry). The two double-bonded oxygens create a rigid, tetrahedral geometry with a strong permanent dipole. This increases solubility in the aqueous mobile phase, driving the compound to elute earlier.
Visualization of Polarity & Retention Logic
The following diagram illustrates the oxidative pathway and the inverse relationship between oxidation state and RP-HPLC retention time.
Caption: Mechanistic flow of sulfide oxidation showing the polarity inversion. In RP-HPLC, the elution order is typically Sulfoxide → Sulfone → Sulfide.
Comparative Data: Case Studies
The following data synthesizes experimental results from verified pharmaceutical and environmental applications.
Case Study: Albendazole (Anthelmintic Drug)
Albendazole (ABZ) is the gold standard for observing this separation. It metabolizes from the parent sulfide to a sulfoxide, and finally to a sulfone.
Table 1: Albendazole Metabolite Retention (RP-HPLC, C18) Conditions: C18 Column, Mobile Phase: Acetonitrile/Buffer, Detection: UV 295 nm.
| Compound | Functional Group | Polarity | Retention Time (min)* | Relative Retention (k') |
| Albendazole Sulfoxide | –SO– | High | 1.45 - 7.9 | 1.00 (Reference) |
| Albendazole Sulfone | –SO₂– | Medium | 2.10 - 13.4 | ~1.5x Sulfoxide |
| Albendazole (Parent) | –S– | Low | 5.00 - 24.4 | ~3.0x Sulfoxide |
Note: Absolute times vary by specific method (gradient vs. isocratic), but the relative order remains constant across validated protocols [1, 5].
Case Study: Bisphenol S vs. Chlorinated Sulfides
In polymer analysis, distinguishing sulfone-based reactants from chlorinated byproducts is critical.
Table 2: Polymer Additive Retention
| Compound | Structure | Retention Time (min) |
| Bisphenol S | Diphenyl Sulfone | 11.08 |
| 4-Cl-4'-OH-diphenyl sulfone | Chlorinated Sulfone | 17.28 |
| Bisphenol A | Isopropylidene (Ref) | 18.01 |
Data Source: Validated LC-MS/UV protocols for polymer sterilization byproducts [6].
Experimental Protocol: The Self-Validating System
To ensure scientific integrity, this protocol includes "Checkpoints"—steps that validate the system performance before sample analysis.
Method Development Workflow
This decision tree guides the optimization of sulfide/sulfone separation.
Caption: Strategic workflow for optimizing resolution between polar sulfones and non-polar sulfides.
Standard Operating Procedure (SOP)
Objective: Simultaneous quantification of sulfide parent and sulfone metabolite.
-
System Suitability (The Checkpoint):
-
Inject a mixture of the Sulfide and Sulfone standards.
-
Requirement: Resolution (
) must be . -
Requirement: Tailing factor (
) for the sulfone peak must be . (Sulfones can tail on active silanols; use end-capped columns).
-
-
Chromatographic Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 5 µm.
-
Mobile Phase:
-
Gradient:
-
0-2 min: 15% B (Focuses polar sulfone/sulfoxide).
-
2-10 min: 15% -> 60% B (Elutes sulfone).
-
10-15 min: 60% -> 90% B (Elutes hydrophobic sulfide).
-
-
-
Detection:
-
UV-Vis/PDA: Scan 200-400 nm. Extract chromatogram at
(typically 290-300 nm for aromatic sulfides).
-
Troubleshooting & Optimization
Issue: Sulfone peak is splitting or broad.
-
Causality: Sulfones are polar and may suffer from "dewetting" in 100% aqueous phases or interaction with silanols.
-
Solution: Ensure at least 5% organic solvent is present at the start of the gradient. Use a base-deactivated (DB) or polar-embedded C18 column.
Issue: Sulfide peak is eluting too late (>20 min).
-
Causality: High lipophilicity of the thioether bond.
-
Solution: Increase the final organic strength (%B) to 95% or switch from Methanol to Acetonitrile (stronger elution strength).
References
-
Simultaneous Determination of Albendazole and Its Three Metabolites in Pig and Poultry Muscle by Ultrahigh-Performance Liquid Chromatography-Fluorescence Detection. MDPI. Available at: [Link]
-
Development and optimization of a rapid HPLC method for analysis of ricobendazole and albendazole sulfone in sheep plasma. PubMed. Available at: [Link]
-
HPLC method for simultaneous determination of Albendazole metabolites in plasma. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. PMC - NIH. Available at: [Link]
-
HPLC assay for albendazole and metabolites in human plasma for clinical pharmacokinetic studies. PubMed. Available at: [Link]
-
HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone. Walsh Medical Media. Available at: [Link]
Sources
Metabolic Stability Landscape: Aryl Sulfides vs. Aryl Ethers in Lead Optimization
Executive Summary
In medicinal chemistry, the bioisosteric replacement of an aryl ether (Ar-O-R) with an aryl sulfide (Ar-S-R) is a classic strategy to modulate lipophilicity, electronic distribution, and conformation. However, this substitution introduces a profound divergence in metabolic fate.
While aryl ethers are primarily cleared via CYP450-mediated O-dealkylation (a high-energy radical abstraction process), aryl sulfides introduce a "metabolic soft spot" susceptible to S-oxidation (sulfoxidation). This transformation is catalyzed not only by CYP450s but also efficiently by Flavin-containing Monooxygenases (FMOs) .[1] Consequently, aryl sulfides often exhibit lower metabolic stability (higher intrinsic clearance,
This guide provides a technical comparison of these two moieties, supported by mechanistic insights and experimental protocols for differentiating their clearance pathways.
Mechanistic Comparison: The Oxidative Divide
The metabolic stability difference stems from the fundamental electronic properties of Oxygen (hard nucleophile) versus Sulfur (soft nucleophile) and the enzymes that target them.
Aryl Ethers: The O-Dealkylation Pathway
Metabolism of aryl ethers is almost exclusively driven by Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).
-
Mechanism: Hydrogen atom abstraction (HAT) from the
-carbon adjacent to the oxygen. -
Rate Limiting Step: The C-H bond breaking energy. Methyl ethers (O-Me) are rapidly cleared; bulky or fluorinated alkyl groups (e.g., O-
, O-iPr) significantly retard this process. -
Product: An unstable hemiacetal intermediate that collapses to a phenol and an aldehyde.
Aryl Sulfides: The S-Oxidation Liability
Aryl sulfides undergo S-oxidation to form sulfoxides (
-
Enzymology: Catalyzed by both CYP450 and FMOs (specifically FMO3 in the liver).
-
Mechanism: Direct oxygen transfer to the sulfur lone pair. Unlike C-H abstraction, this does not require breaking a bond in the rate-determining step.
-
Kinetics: S-oxidation generally has a lower activation energy (
) than O-dealkylation. Consequently, unless the alkyl group on the ether is extremely labile, the sulfide analog will typically show higher clearance. -
FMO Specificity: FMOs preferentially oxidize soft nucleophiles (S, N) and are generally inactive toward ethers. The introduction of a sulfide recruits an entire second family of metabolic enzymes (FMOs) to clear the compound.
Comparative Data Summary
| Feature | Aryl Ether (Ar-O-R) | Aryl Sulfide (Ar-S-R) |
| Primary Clearance Route | O-Dealkylation (C-H abstraction) | S-Oxidation (Direct O-transfer) |
| Secondary Route | Aromatic Hydroxylation | S-Dealkylation (Minor), Ring Hydroxylation |
| Primary Enzymes | CYP450 (2D6, 3A4, 2C9) | CYP450 + FMO (FMO3) |
| Metabolic Liability | Moderate (Tunable via sterics/fluorine) | High (S-oxidation is facile) |
| Chirality Created? | No | Yes (Sulfoxide is chiral) |
| Lipophilicity (LogP) | Lower | Higher (+0.5 to +1.0 LogP units) |
| Reactive Metabolites | Quinone methides (from phenols) | Sulfenic acids, Reactive sulfoxides |
Pathway Visualization
The following diagram illustrates the divergent metabolic cascades for an Aryl Methyl Ether versus an Aryl Methyl Sulfide.
Figure 1: Divergent metabolic pathways. Note the direct oxidation of sulfur (red path) versus the multi-step radical abstraction required for ether dealkylation (blue path).
Experimental Protocol: Differentiating CYP vs. FMO Clearance
To accurately assess the stability of an aryl sulfide, one must distinguish between CYP-mediated and FMO-mediated clearance. Standard microsomal assays do not distinguish these. The following protocol uses Heat Inactivation to isolate these contributions, as FMOs are thermolabile while CYPs are thermostable.
Materials
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Quench Solution: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
Protocol Workflow
-
Preparation: Thaw HLM on ice. Dilute to 1.0 mg/mL in buffer.
-
Heat Treatment (FMO Inactivation):
-
Aliquot HLM into two sets: Set A (Total Activity) and Set B (CYP Only) .
-
Incubate Set B at 50°C for 5 minutes . (This selectively inactivates >90% of FMO activity while retaining >85% of CYP activity).
-
Keep Set A on ice.
-
-
Incubation:
-
Pre-warm both sets to 37°C.
-
Add Test Compound (final conc. 1 µM, <0.1% DMSO).
-
Initiate reaction with NADPH system.
-
-
Sampling:
-
Remove aliquots at
min. -
Quench immediately in Acetonitrile (1:3 ratio).
-
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor parent depletion and formation of sulfoxide (+16 Da) metabolite.
Data Interpretation[2][3][4]
- : Derived from Set A (Standard HLM).
- : Derived from Set B (Heat-treated).
-
: Calculated as
. -
Verdict: If
, the instability is driven by FMO-mediated S-oxidation.
Protocol Visualization
Figure 2: Workflow for distinguishing FMO vs. CYP clearance using heat inactivation.
Decision Framework: When to Use Which?
| Scenario | Recommendation | Rationale |
| High Metabolic Stability Required | Prefer Ether | Ethers evade FMOs and O-dealkylation can be blocked by sterics (e.g., O-iPr) or electronics (e.g., O-CF3). |
| Need to Increase Lipophilicity | Consider Sulfide | Sulfides are more lipophilic. Caution: Monitor |
| Rapid O-Dealkylation Observed | Switch to Sulfide | If O-dealkylation is the sole clearance driver, switching to S blocks this specific mechanism. However, you must verify that the new S-oxidation rate is slower than the original O-dealkylation rate. |
| Chirality Concerns | Prefer Ether | S-oxidation creates a chiral sulfoxide, potentially leading to diastereomers if other chiral centers exist. Ethers remain achiral. |
References
-
Metabolic Pathways of Heteroatoms: Testino, S. A., & Patonay, G. (2003). Evaluation of the metabolic stability of various chemical classes in human liver microsomes. Journal of Pharmaceutical and Biomedical Analysis. Link
-
FMO vs CYP Differentiation: Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics.[2][3][4][5][6] Link
-
Microsomal Stability Protocol: Di, L., & Kerns, E. H. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. Link
-
Bioisosterism in Drug Design: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link
-
S-Oxidation Mechanism: Rettie, A. E., & Fisher, M. B. (1999). Transformation of xenobiotics by flavin-containing monooxygenases. In Handbook of Drug Metabolism. Link
Sources
Safety Operating Guide
A Researcher's Guide to Handling (4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane: A Comprehensive PPE and Safety Protocol
As research and development in pharmaceuticals and specialty chemicals advance, so does the need for meticulous safety protocols when handling novel compounds. This guide, developed for researchers, scientists, and drug development professionals, provides essential, in-depth guidance on the safe handling of (4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane (CAS No. 1805954-46-4). Moving beyond a simple checklist, this document explains the causality behind each safety recommendation, ensuring a deep, actionable understanding of the risks and mitigation strategies.
Hazard Profile and Chemical Assessment
Understanding the specific chemical entity is the cornerstone of any safety protocol. (4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane is a halogenated aromatic sulfane. While specific toxicological data is limited, its structure necessitates a cautious approach based on its constituent functional groups.
The primary documented hazard is that it is harmful if swallowed.[1] However, its structure as a halogenated aromatic hydrocarbon suggests that other potential hazards, such as skin, eye, and respiratory tract irritation, should be assumed.[2][3] Organosulfur compounds may also emit toxic fumes of sulfur oxides when heated to decomposition.[4]
| Property | Value |
| IUPAC Name | 1-chloro-5-fluoro-2-methyl-4-(methylsulfanyl)benzene[1] |
| CAS Number | 1805954-46-4[1] |
| GHS Pictogram | GHS07 (Harmful/Irritant)[1] |
| Signal Word | Warning[1] |
| Hazard Statement | H302: Harmful if swallowed[1] |
| Molecular Formula | C8H8ClFS |
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods for exposure control are engineering solutions that isolate or remove the hazard at its source.
-
Chemical Fume Hood: All handling of (4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning chemical fume hood.[3] This is the most effective way to prevent exposure to airborne vapors or dusts.[5]
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.[6]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and unobstructed.[6][7] Their locations should be known to all personnel working in the area.
Personal Protective Equipment (PPE): A Multi-Layered Approach
The selection of PPE must be based on a thorough risk assessment of the procedures being performed. For this compound, protection against splashes, incidental contact, and inhalation of aerosols is paramount.
Standard safety glasses are insufficient. The potential for splashes of this chemical or its solutions requires more robust protection.
-
Chemical Splash Goggles: These should be worn at all times when handling the compound.[8] Goggles provide a seal around the eyes, offering protection from splashes from all angles.
-
Face Shield: When handling larger quantities (e.g., >50 mL) or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.[8] A face shield protects the entire face from direct contact.
Choosing the correct glove material is crucial, as no single glove material protects against all chemicals. For halogenated and aromatic compounds, standard nitrile gloves may offer only limited protection for incidental contact.
The following table provides a guide for glove selection. It is imperative to consult the glove manufacturer's specific compatibility charts for detailed information on breakthrough times.
| Glove Material | Protection Level | Use Case & Rationale |
| Nitrile | Incidental Contact Only | Suitable for brief, non-planned contact. Nitrile is a common choice for general laboratory use but offers poor resistance to halogenated and aromatic hydrocarbons.[2][9] |
| Neoprene | Extended Contact | Offers medium resistance to a range of hazards including acids, bases, and some hydrocarbons. A better choice than nitrile for tasks with a higher splash potential.[9] |
| Polyvinyl Alcohol (PVA) | Excellent (for this compound class) | Provides excellent protection against aromatic and chlorinated solvents. Important: PVA gloves degrade in the presence of water; they cannot be used with aqueous solutions.[2][8] |
| Viton® | Excellent (for this compound class) | Exhibits exceptional resistance to chlorinated and aromatic solvents, making it a highly suitable choice for prolonged handling or spill cleanup.[8][9] |
| Silver Shield/4H® | Excellent (broad spectrum) | A lightweight, flexible laminate that resists a wide variety of toxic and hazardous chemicals, providing the highest level of overall chemical resistance.[8] |
Protocol for Glove Use:
-
Always inspect gloves for tears or punctures before use.
-
Practice proper glove removal to avoid contaminating your skin.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Never wear gloves outside of the laboratory or use them to touch common surfaces like doorknobs or keyboards.
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect skin and personal clothing.[10]
-
Chemical-Resistant Apron: When handling larger volumes or performing operations with a high splash risk, a chemical-resistant apron should be worn over the lab coat.[2]
-
Full-Coverage Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[2][10]
Under normal operating conditions within a fume hood, respiratory protection should not be necessary. However, it is required in situations where engineering controls are insufficient or during emergency situations like a large spill.
-
Exposure Assessment: If there is a potential for airborne concentrations to exceed exposure limits, a formal respiratory protection program compliant with OSHA 29 CFR 1910.134 must be implemented.[6]
-
Respirator Type: The appropriate respirator would likely be an air-purifying respirator (APR) with organic vapor cartridges. For higher concentrations or unknown environments, a self-contained breathing apparatus (SCBA) may be required.[11][12]
Procedural Guidance: A Step-by-Step Workflow
Adhering to a standardized workflow minimizes the risk of error and exposure. The following diagram outlines the critical steps for safely handling (4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane.
Caption: Standard workflow for handling the target compound.
Emergency Protocols: Planning for the Unexpected
Even with meticulous planning, accidents can happen. A clear, pre-defined emergency response plan is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[6][13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[6] Rinse mouth with water and seek immediate medical attention.[1] If medical advice is needed, have the product container or label at hand.[1]
The response to a spill depends on its size and location. The following decision tree outlines the appropriate actions.
Caption: Decision-making process for chemical spills.
Waste Disposal and Decontamination
Proper disposal is a legal and ethical responsibility to protect the environment and public health.
-
Waste Segregation: As a halogenated organic compound, all waste containing (4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane must be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic waste.[14]
-
Container Management: Waste containers must be kept closed except when adding waste. They should be stored in a secondary containment bin within a well-ventilated area, away from incompatible materials.
-
Prohibited Disposal: Never pour this chemical or its waste solutions down the drain.[10]
-
Decontamination: All glassware and equipment should be rinsed with a suitable solvent (e.g., acetone), and the rinsate must be collected as hazardous waste. Work surfaces in the fume hood should be thoroughly wiped down after each use.
By integrating this comprehensive safety and PPE protocol into your laboratory's standard operating procedures, you can build a culture of safety and ensure the well-being of all personnel while advancing critical research.
References
- Fluorochem. (n.d.). (4-Chloro-2-fluoro-5-methylphenyl)(methyl)sulfane Safety Data Sheet.
- University of California, Los Angeles. (2015, July 22). Personal Protective Equipment Selection Guide.
- Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
- AAPPTec, LLC. (n.d.). Safety Data Sheet for N-Boc-α-methyl-4-chloro-L-phenylalanine.
- San José State University Environmental Health & Safety. (2024, May 10). Personal Protective Equipment: Hands.
- BenchChem. (2025). Application Notes and Protocols for Handling and Disposal of 4-Chloro-2-fluorophenylacetonitrile Waste.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Thermo Fisher Scientific. (n.d.).
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Thermo Fisher Scientific. (2025, September 15).
- BASF. (2025, September 18).
- Sigma-Aldrich. (2025, November 6).
- Merck Millipore. (n.d.).
- 3M. (n.d.).
- GZ Industrial Supplies. (2025, May 26).
- Tokyo Chemical Industry. (2025, November 4). Safety Data Sheet for 4-Fluorophenyl Methyl Sulfone.
- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet for 4-Chlorophenyl methyl sulfone.
- Patsnap. (2025, August 20). Sulfide Electrolyte Safety: Handling, Storage, and Disposal Guidance for R&D Labs.
- James Madison University. (n.d.). SOP for the safe use of Phenylmethylsulfonyl Fluoride (PMSF).
- University of Wisconsin-La Crosse. (2020, January 15).
- U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances.
- University of Groningen. (n.d.). Hazardous waste acceptance conditions.
- Westlab. (2023, September 14).
- Laboratory Liquid Waste Disposal Flow Chart. (n.d.).
- Organic Syntheses. (n.d.). Fluoromethyl Phenyl Sulfone Procedure.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). Thiourea, (2-methylphenyl) - Report | CAMEO Chemicals.
- Greenbook.net. (2019, June 19). T-Methyl 4.5 F.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. research.arizona.edu [research.arizona.edu]
- 3. peptide.com [peptide.com]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. uwlax.edu [uwlax.edu]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. sjsu.edu [sjsu.edu]
- 10. gz-supplies.com [gz-supplies.com]
- 11. epa.gov [epa.gov]
- 12. multimedia.3m.com [multimedia.3m.com]
- 13. lsuhsc.edu [lsuhsc.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
